Product packaging for Doxorubicin Hydrochloride(Cat. No.:CAS No. 41962-29-2)

Doxorubicin Hydrochloride

Cat. No.: B10754435
CAS No.: 41962-29-2
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-RUELKSSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Research Significance of Doxorubicin (B1662922) Hydrochloride as an Anthracycline

The journey of doxorubicin hydrochloride, a pivotal compound in the landscape of oncology, began in the 1950s with an organized search by Farmitalia Research Laboratories in Italy for anticancer agents from soil-based microbes. wikipedia.orgchemeurope.com This effort led to the isolation of a new strain of Streptomyces peucetius from a soil sample near the 13th-century Castel del Monte. wikipedia.orgchemeurope.com This bacterium produced a red pigment, an antibiotic that demonstrated efficacy against tumors in mice. wikipedia.org Initially, this led to the discovery of daunorubicin (B1662515) in the 1960s, the first anthracycline shown to be highly active against acute leukemia. nih.govuniroma1.it

Further research at Farmitalia revealed that minor structural changes could alter the compound's biological activity. wikipedia.orgchemeurope.com By mutating a strain of Streptomyces using N-nitroso-N-methyl urethane, researchers produced a new red-colored antibiotic. wikipedia.orgchemeurope.com Named Adriamycin after the Adriatic Sea, it was later renamed doxorubicin to align with naming conventions. wikipedia.orgchemeurope.com Doxorubicin is a 14-hydroxylated version of daunorubicin and was found to have superior activity against a broader range of tumors, particularly solid tumors in mice, and a higher therapeutic index, although cardiotoxicity remained a concern. wikipedia.orgchemeurope.com It was first approved by the FDA in 1974. drugbank.com

The research significance of this compound is rooted in its potent and broad-spectrum anticancer activity. nih.govwaocp.org It belongs to the anthracycline class of antibiotics and established itself as a cornerstone of chemotherapy. waocp.orgnih.gov Its primary mechanisms of action, which have been the subject of extensive research, include its ability to intercalate into DNA and its inhibition of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication. wikipedia.orgdrugbank.comtandfonline.com By stabilizing the topoisomerase II complex after it has cleaved the DNA chain, doxorubicin prevents the re-ligation of the DNA double helix, thereby halting replication and inducing apoptosis. wikipedia.orgdrugbank.com Another proposed mechanism involves the generation of cytotoxic reactive oxygen species (ROS) that damage cellular membranes, proteins, and DNA. drugbank.comnih.gov These multifaceted mechanisms contribute to its effectiveness against a wide array of cancers, including breast, lung, ovarian, and various lymphomas and sarcomas. nih.govnih.gov

Table 1: Key Historical Milestones in Doxorubicin Research

DateMilestoneSignificance
1950sFarmitalia Research Laboratories begins searching for anticancer compounds from soil microbes. wikipedia.orgchemeurope.comInitiated the research that would lead to the discovery of anthracyclines.
1960sDaunorubicin is isolated from Streptomyces peucetius. nih.govuniroma1.itFirst anthracycline with demonstrated potent activity against acute leukemia. uniroma1.it
1969A mutated strain of S. peucetius is created, producing doxorubicin (initially named Adriamycin). wikipedia.orgchemeurope.comDiscovery of a more potent anthracycline with a broader spectrum of activity against solid tumors. wikipedia.org
1974Doxorubicin receives FDA approval. drugbank.comBecame a widely used, cornerstone chemotherapeutic agent in clinical practice. drugbank.comwaocp.org

Current Challenges and Research Imperatives in this compound-Related Therapies

Despite its efficacy, the clinical utility of this compound is significantly limited by two major challenges: dose-dependent cardiotoxicity and the development of drug resistance. nih.govwaocp.orgmdpi.com These challenges form the core of current research imperatives, driving the quest for strategies to enhance its therapeutic index.

Cardiotoxicity is the most dangerous side effect, potentially leading to dilated cardiomyopathy and congestive heart failure months or even years after treatment completion. wikipedia.orgmdpi.com Research has identified several underlying mechanisms for this cardiac damage, which appear to be distinct from its anticancer action. nih.gov Key proposed mechanisms include the generation of iron-related free radicals, mitochondrial disruption, and the inhibition of topoisomerase II beta (TOP2B), the isoform present in cardiomyocytes. nih.govwaocp.orgmdpi.com The formation of doxorubicin-iron complexes is believed to catalyze the production of ROS, leading to oxidative stress in the heart, a tissue with comparatively low levels of antioxidant enzymes. mdpi.comresearchgate.net Furthermore, inhibition of TOP2B in cardiomyocytes is thought to trigger DNA damage and subsequent apoptosis, contributing to cardiac muscle remodeling and failure. nih.govmdpi.com

Drug resistance, either intrinsic or acquired, is another significant barrier to successful doxorubicin therapy and is a primary cause of treatment failure in patients with metastatic cancer. nih.govnih.gov The mechanisms are multifaceted and include:

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated proteins (MRPs), actively pump doxorubicin out of cancer cells, reducing its intracellular concentration. nih.govnih.govremedypublications.com

Target Alterations: Amplification or mutation of the gene for topoisomerase II alpha (TOP2A), the primary target in cancer cells, can reduce the drug's effectiveness. nih.govnih.gov

Evasion of Apoptosis: Alterations in cell death pathways, such as those involving p53, PI3K/AKT, and MAPK/ERK, can allow cancer cells to survive doxorubicin-induced DNA damage. nih.govremedypublications.com

Tumor Microenvironment: Interactions between cancer cells and the extracellular matrix (ECM) can mediate resistance, partly by reducing cellular proliferation rates, making cells less susceptible to cell-cycle-dependent drugs. springermedizin.de

These challenges have defined the primary imperatives for modern doxorubicin research, which focuses on enhancing efficacy while minimizing toxicity.

Table 2: Major Challenges in Doxorubicin Therapy

ChallengePrimary MechanismsClinical Consequence
CardiotoxicityROS generation, mitochondrial dysfunction, Topoisomerase II beta (TOP2B) inhibition, calcium dysregulation. waocp.orgmdpi.comRisk of irreversible cardiomyopathy and congestive heart failure. wikipedia.orgmdpi.com
Drug ResistanceIncreased drug efflux (e.g., P-glycoprotein), target enzyme alteration (TOP2A), evasion of apoptosis, tumor microenvironment factors. nih.govnih.govnih.govspringermedizin.deTreatment failure and tumor recurrence. nih.govnih.gov

Current research imperatives are actively exploring several promising avenues to overcome these limitations:

Cardioprotective Strategies: The use of agents like dexrazoxane, an iron chelator that may also protect against TOP2B-mediated damage, is a key strategy to mitigate cardiac risk. nih.govwaocp.org

Innovative Drug Delivery Systems: Nanotechnology-based systems, such as liposomes, polymeric nanoparticles, micelles, and nanogels, are being developed to improve the therapeutic window. mdpi.commdpi.comfrontiersin.orgbohrium.comresearchgate.net These carriers can enhance drug stability, alter pharmacokinetics, and enable targeted delivery to tumor tissues through effects like enhanced permeability and retention (EPR), thereby reducing exposure to healthy tissues like the heart. mdpi.comresearchgate.net Some systems are designed to be stimuli-responsive, releasing doxorubicin in the specific acidic microenvironment of tumors. mdpi.commdpi.com

Combination Therapies: Researchers are exploring regimens that combine doxorubicin with other agents to overcome resistance. This includes inhibitors of drug efflux pumps, compounds that target specific signaling pathways associated with resistance (like PI3K/AKT), and immunotherapy agents to enhance the anti-tumor immune response. waocp.orgnih.gov

Personalized Medicine: Pharmacogenomic research aims to identify genetic variants and biomarkers that can predict a patient's susceptibility to cardiotoxicity or their likelihood of responding to therapy. nih.govwaocp.org This could allow for the selection of patients who would benefit most from doxorubicin or who require closer monitoring or alternative strategies.

Table 3: Emerging Research Imperatives for this compound

Research AreaApproachGoal
CardioprotectionCo-administration with agents like dexrazoxane. waocp.orgnih.govReduce the incidence and severity of drug-induced cardiac damage.
Nanocarrier FormulationsEncapsulation in liposomes, nanoparticles, micelles, etc. frontiersin.orgbohrium.commdpi.comImprove tumor targeting, reduce systemic toxicity, and overcome resistance. mdpi.comresearchgate.net
Combination TherapiesPairing with efflux pump inhibitors, signaling pathway modulators, or immunotherapy. waocp.orgnih.govSensitize resistant cells and enhance tumor eradication. waocp.org
PharmacogenomicsIdentifying predictive biomarkers and genetic variants. nih.govwaocp.orgPersonalize treatment regimens to maximize efficacy and minimize toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NO11.ClH<br>C27H30ClNO11 B10754435 Doxorubicin Hydrochloride CAS No. 41962-29-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11.ClH, C27H30ClNO11
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23214-92-8 (Parent)
Record name Doxorubicin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3030636
Record name Doxorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

25316-40-9
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Doxorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25316-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Molecular Mechanisms of Doxorubicin Hydrochloride Action

Direct DNA Interaction and Intercalation Dynamics

One of the principal mechanisms of doxorubicin's cytotoxic action is its ability to directly interact with and intercalate into the DNA of cancer cells. researchgate.netdrugbank.com The planar aromatic ring structure of the doxorubicin (B1662922) molecule inserts itself between the base pairs of the DNA double helix. drugbank.commdpi.com This intercalation process is favored at GC-rich sequences. nih.gov

This insertion causes a physical distortion of the DNA structure, leading to an unwinding of the helix and an increase in torsional stress. nih.govnih.gov This structural alteration interferes with the normal functions of DNA, including replication and transcription, ultimately hindering the proliferation of cancer cells. researchgate.netdrugbank.com The binding of doxorubicin to DNA is a dynamic process, and its fluorescence properties change upon intercalation, a feature that can be utilized to monitor its interaction with DNA in real-time. tocris.comnih.gov The stability of the doxorubicin-DNA complex is further enhanced by the formation of hydrogen bonds between the drug and the DNA bases. drugbank.com

Furthermore, doxorubicin can form covalent adducts with DNA, a process that can be mediated by cellular molecules like formaldehyde (B43269). nih.gov These adducts create significant lesions in the DNA that can trigger DNA damage responses and contribute to cell death, independent of topoisomerase II inhibition. nih.gov

Interaction TypeDescriptionConsequence
IntercalationPlanar anthracycline ring inserts between DNA base pairs, particularly at GC-rich sites. drugbank.comnih.govDNA unwinding, torsional stress, inhibition of replication and transcription. researchgate.netnih.govnih.gov
Adduct FormationCovalent bond formation with DNA bases, sometimes mediated by formaldehyde. nih.govActivation of DNA damage responses and cell death. nih.gov

Topoisomerase II Inhibition and DNA Cleavage Complex Stabilization

Doxorubicin is a potent inhibitor of topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. nih.govtocris.com Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. nih.gov

Doxorubicin interferes with this process by trapping the topoisomerase II enzyme in a covalent complex with the DNA, known as the cleavable complex. nih.govnih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. nih.govscielo.br These DNA breaks are highly cytotoxic and trigger cell cycle arrest and apoptosis (programmed cell death). nih.govabcam.com The inhibition of topoisomerase II is considered a major contributor to doxorubicin's anticancer activity. nih.gov

Human cells express two isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). nih.gov Top2α is highly expressed in proliferating cells and is a primary target of doxorubicin in cancer therapy. abcam.com The interaction of doxorubicin with the Top2α-DNA complex stabilizes the cleavable complex, leading to the generation of DNA double-strand breaks that are particularly detrimental to rapidly dividing cancer cells. abcam.commdpi.com The formation of this ternary complex—doxorubicin, DNA, and Top2α—is a critical event in the drug's mechanism of action. biomedpharmajournal.org

While Top2α is the primary target in cancer cells, doxorubicin also interacts with Top2β. biomedpharmajournal.org Top2β is expressed in both dividing and non-dividing cells, including cardiomyocytes. abcam.com The inhibition of Top2β by doxorubicin is implicated in the cardiotoxic side effects of the drug. nih.govnih.gov The formation of doxorubicin-induced Top2β-DNA cleavage complexes in heart muscle cells is thought to contribute to the cardiac damage associated with doxorubicin therapy. nih.govoup.com Research has shown that the degradation of Top2β can reduce the DNA damage caused by doxorubicin, suggesting that targeting this interaction could be a strategy to mitigate cardiotoxicity. nih.gov

IsoformCellular RoleInteraction with DoxorubicinPrimary Consequence
Topoisomerase IIαHighly expressed in proliferating cells, crucial for cell division. abcam.comStabilizes the cleavable complex, leading to DNA double-strand breaks. abcam.commdpi.comAnticancer effect. biomedpharmajournal.org
Topoisomerase IIβExpressed in both dividing and non-dividing cells, including cardiomyocytes. abcam.comForms cleavage complexes, contributing to DNA damage in heart cells. nih.govoup.comCardiotoxicity. nih.govnih.gov

Reactive Oxygen Species Generation and Oxidative Damage Pathways

In addition to its direct effects on DNA and topoisomerase II, doxorubicin induces cellular damage through the generation of reactive oxygen species (ROS). nih.govtocris.com This is a significant component of its mechanism of action and is also linked to its cardiotoxic effects. nih.govijbs.com

The quinone structure within the doxorubicin molecule can undergo a one-electron reduction to form a semiquinone radical. nih.govnih.gov This metabolic conversion is facilitated by various NAD(P)H-dependent oxidoreductases found in both the cytosol and mitochondria. nih.govpharmgkb.org The unstable semiquinone radical can then react with molecular oxygen to regenerate the parent doxorubicin molecule, a process that concurrently produces superoxide (B77818) radicals. nih.govnih.gov This redox cycling of doxorubicin is a continuous source of ROS. researchgate.net

The overproduction of ROS, including superoxide radicals and hydrogen peroxide, overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.govmdpi.com This oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA. nih.govmdpi.com ROS can directly damage the DNA backbone and bases, leading to strand breaks. nih.gov In mitochondria, ROS can damage the mitochondrial membrane and disrupt the electron transport chain, further amplifying ROS production and initiating apoptosis. mdpi.comphysiology.org The cellular response to this oxidative damage includes the activation of stress-related signaling pathways, which can ultimately lead to cell death. aging-us.commdpi.com

ProcessKey Molecules InvolvedOutcome
Semiquinone FormationDoxorubicin, NAD(P)H-oxidoreductases. nih.govpharmgkb.orgFormation of semiquinone radical. nih.gov
Redox CyclingSemiquinone radical, Oxygen. nih.govnih.govGeneration of superoxide radicals and regeneration of doxorubicin. nih.govnih.gov
Oxidative StressReactive Oxygen Species (ROS). nih.govDamage to DNA, proteins, and lipids; induction of apoptosis. nih.govmdpi.com

Activation of Apoptotic Pathways and Cell Cycle Perturbations

Doxorubicin hydrochloride orchestrates cell death by activating both intrinsic and extrinsic apoptotic pathways and by disrupting the normal progression of the cell cycle.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Doxorubicin initiates the extrinsic pathway by stimulating death receptors on the cell surface, such as Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors. researchgate.netresearchgate.net This activation leads to the formation of a death-inducing signaling complex (DISC), which in turn activates initiator caspases like caspase-8. researchgate.net Activated caspase-8 then triggers a cascade of executioner caspases (caspase-3, -6, and -7) that dismantle the cell. researchgate.netresearchgate.net

Simultaneously, doxorubicin triggers the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netnih.gov This is achieved through several mechanisms, including the upregulation of the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein BAX. researchgate.netnih.gov Doxorubicin also down-regulates anti-apoptotic proteins like Bcl-2. researchgate.net The resulting imbalance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. nih.govnih.gov Cytochrome c then complexes with Apaf-1 and caspase-9 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases and subsequent cell death. nih.gov

Beyond inducing apoptosis, doxorubicin significantly perturbs the cell cycle , the ordered sequence of events that leads to cell division. A primary mechanism is the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. cdnsciencepub.comnih.govnih.gov By stabilizing the topoisomerase II-DNA cleavable complex, doxorubicin introduces DNA double-strand breaks, which trigger a DNA damage response. nih.govcdnsciencepub.comnih.gov This response activates checkpoint kinases like CHK1 and CHK2, which in turn phosphorylate and inhibit CDC25 phosphatases. nih.govresearchgate.net The inhibition of CDC25 prevents the dephosphorylation and activation of cyclin-dependent kinase (CDK)-cyclin complexes, leading to cell cycle arrest, most prominently at the G2/M phase. nih.govnih.govresearchgate.netwaocp.org This arrest prevents the cell from entering mitosis with damaged DNA. Studies have shown that treatment with doxorubicin leads to a marked accumulation of cells in the G2/M phase. nih.govchemoprev.org For instance, in synchronized P388 cells, treatment with doxorubicin induced a significant arrest at the G2/M phase. nih.gov

Table 1: Key Proteins Involved in Doxorubicin-Induced Apoptosis and Cell Cycle Arrest

Pathway Protein Function Effect of Doxorubicin
Extrinsic Apoptosis Fas/TRAIL Receptors Initiate apoptosis upon ligand binding Upregulation/Activation researchgate.netresearchgate.net
Caspase-8 Initiator caspase in the extrinsic pathway Activation researchgate.netresearchgate.net
Caspase-3, -6, -7 Executioner caspases Activation researchgate.netresearchgate.net
Intrinsic Apoptosis p53 Tumor suppressor, transcription factor Upregulation/Activation researchgate.netnih.gov
BAX Pro-apoptotic protein Upregulation researchgate.net
Bcl-2 Anti-apoptotic protein Downregulation researchgate.net
Cytochrome c Component of the electron transport chain, released during apoptosis Release from mitochondria nih.govnih.gov
Caspase-9 Initiator caspase in the intrinsic pathway Activation nih.gov
Cell Cycle Control Topoisomerase II Resolves DNA tangles Inhibition, trapping of cleavable complex cdnsciencepub.comnih.gov
CHK1/CHK2 Checkpoint kinases Activation nih.govresearchgate.net
CDC25 Phosphatase that activates CDKs Inhibition nih.govresearchgate.net
p21 CDK inhibitor Upregulation researchgate.netelifesciences.org

Novel and Emerging Molecular Mechanisms

Recent research has uncovered additional molecular pathways through which this compound exerts its cytotoxic effects, expanding our understanding beyond the classical mechanisms of DNA damage and apoptosis induction.

Ceramide Synthesis and CREB3L1 Activation

A novel mechanism of doxorubicin action involves the stimulation of de novo ceramide synthesis. elifesciences.orgnih.govnih.govsci-hub.se Ceramide, a lipid molecule, acts as a signaling molecule that can induce cell stress and apoptosis. Doxorubicin treatment has been shown to increase the intracellular levels of ceramides. elifesciences.org This increase in ceramide leads to the proteolytic activation of CREB3L1 (cAMP response element-binding protein 3-like 1), a transcription factor that is synthesized as a precursor bound to the endoplasmic reticulum membrane. elifesciences.orgnih.govfrontiersin.org

Upon stimulation by ceramide, CREB3L1 is cleaved by Site-1 and Site-2 proteases. elifesciences.orgnih.gov This cleavage releases the N-terminal domain of CREB3L1, which then translocates to the nucleus. elifesciences.orgplos.org In the nucleus, this active fragment of CREB3L1 functions as a transcription factor, activating the expression of genes that inhibit cell proliferation, such as the cyclin-dependent kinase inhibitor p21. elifesciences.orgnih.gov The sensitivity of cancer cells to doxorubicin has been positively correlated with the expression level of CREB3L1, suggesting that it could be a useful biomarker for predicting treatment response. elifesciences.orgplos.org

Regulation of Gene Expression Profiles

Doxorubicin profoundly alters the transcriptional landscape of cancer cells. cdnsciencepub.comdrugbank.com This regulation of gene expression is a multifaceted process involving several mechanisms, including histone eviction and the modulation of key transcription factors.

One significant finding is that doxorubicin can cause the eviction of histones from chromatin, particularly from open and active chromosomal regions. nih.govnih.govexlibrisgroup.compnas.org This process, termed "chromatin damage," is distinct from the drug's ability to induce DNA double-strand breaks. pnas.org The eviction of histones, including the histone variant H2AX, which is a critical component of the DNA damage response, can deregulate the transcriptome and attenuate DNA repair processes. nih.govexlibrisgroup.com This alteration of the chromatin structure can lead to both the repression and induction of various genes. physiology.orgaacrjournals.org

Doxorubicin also influences the expression and activity of critical oncogenic transcription factors. For example, it has been shown to cause a dose-dependent down-regulation of the c-myc and c-jun genes in sensitive cancer cells. nih.gov The c-Myc protein is a key regulator of cell proliferation and growth, and its downregulation contributes to the anti-proliferative effects of doxorubicin. nih.govspandidos-publications.comresearchgate.netpsu.edubohrium.com Conversely, in some contexts, particularly in the development of drug resistance, the expression of certain genes, including those involved in proteolysis and drug efflux, can be upregulated. aacrjournals.org

Table 2: Emerging Molecular Targets and Effects of Doxorubicin

Mechanism Key Molecule Description of Role Consequence of Doxorubicin Action
Ceramide Pathway Ceramide Lipid second messenger Increased de novo synthesis elifesciences.orgnih.gov
CREB3L1 Transcription factor precursor Proteolytic activation and nuclear translocation elifesciences.orgnih.govplos.org
p21 Cell cycle inhibitor Upregulation of transcription by activated CREB3L1 elifesciences.orgnih.gov
Gene Expression Histones (e.g., H2A, H2B, H2AX) Core components of chromatin Eviction from open chromatin regions nih.govnih.govexlibrisgroup.com
c-Myc Oncogenic transcription factor Downregulation of expression in sensitive cells nih.govresearchgate.net
Various genes Involved in stress response, metabolism, etc. Widespread and differential regulation of expression physiology.orgaacrjournals.org

Mechanisms of Doxorubicin Hydrochloride Resistance

ATP-Binding Cassette (ABC) Transporter Overexpression and Drug Efflux

A primary mechanism of resistance to doxorubicin (B1662922) involves the overexpression of ATP-binding cassette (ABC) transporters. frontiersin.org These membrane proteins function as energy-dependent efflux pumps, actively extruding a wide variety of structurally diverse compounds, including many chemotherapeutic agents, from the cell. mdpi.comnih.gov This process reduces the intracellular concentration of doxorubicin, preventing it from reaching its therapeutic target and thereby diminishing its cytotoxic effects. frontiersin.orgresearchgate.net The main ABC transporters implicated in doxorubicin resistance are P-glycoprotein (P-gp/MDR1), members of the Multidrug Resistance-Associated Protein (MRP) family, and Breast Cancer Resistance Protein (BCRP). frontiersin.orgtandfonline.com

P-glycoprotein (MDR1/ABCB1) Mediated Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most extensively studied ABC transporters and a major contributor to multidrug resistance (MDR). mdpi.comnih.gov P-gp is a 170 kDa transmembrane protein consisting of two transmembrane domains and two nucleotide-binding domains that hydrolyze ATP to power drug efflux. nih.gov Overexpression of P-gp has been observed in various cancer types, including breast cancer, osteosarcoma, and colon cancer, and is correlated with poor clinical outcomes. mdpi.comnih.gov

Research has shown that even a moderate, five-fold increase in P-gp expression can be sufficient to confer doxorubicin resistance. tandfonline.com In doxorubicin-resistant colon cancer and osteosarcoma cell lines, increased P-gp expression leads to decreased intracellular accumulation of doxorubicin. researchgate.netfrontiersin.org Knocking out the ABCB1 gene using the CRISPR-Cas9 system has been shown to restore doxorubicin sensitivity in resistant osteosarcoma cells. oncotarget.com Various signaling pathways, such as PI3K/AKT and MAPK/ERK, can enhance P-gp expression and contribute to doxorubicin resistance. nih.gov

Factor Role in P-gp Mediated Doxorubicin Resistance Cancer Type Example
P-glycoprotein (P-gp/MDR1/ABCB1) An ATP-dependent efflux pump that actively removes doxorubicin from cancer cells, reducing its intracellular concentration. mdpi.comBreast Cancer, Osteosarcoma, Colon Cancer nih.gov
PI3K/AKT Pathway Activation can increase the expression of P-gp, enhancing doxorubicin resistance. nih.govBreast Cancer nih.gov
MAPK/ERK Pathway Activation can increase the expression of P-gp, contributing to resistance. nih.govBreast Cancer nih.gov
Nkx-2.5 A transcription factor that can transactivate ABCB1 gene expression. nih.govBreast Cancer nih.gov

Multidrug Resistance-Associated Protein (MRP/ABCC) Family Involvement

The Multidrug Resistance-Associated Protein (MRP) family, part of the ABCC subfamily of transporters, also plays a crucial role in doxorubicin resistance. nih.gov At least nine members of this family (MRP1-MRP9) have been implicated in MDR. nih.gov These transporters can efflux a broad range of substrates, including natural product drugs like doxorubicin, often in conjugation with glutathione (B108866) (GSH), glucuronate, or sulfate. nih.gov

MRP1 (ABCC1), the first member identified, was discovered in a doxorubicin-selected lung cancer cell line and is a well-established mediator of resistance to anthracyclines. nih.govannualreviews.org MRP1 functions as a high-affinity transporter of leukotriene C4 and can also transport unconjugated drugs in the presence of GSH. nih.govnih.gov MRP2 (ABCC2) shares substrate similarities with MRP1 and is also capable of transporting doxorubicin. nih.gov MRP3 (ABCC3) can transport doxorubicin and its glucuronidated metabolites. While MRP4 and MRP5 are primarily associated with resistance to nucleotide analogues, they may also contribute to the broader MDR phenotype. researchgate.net

MRP Family Member Gene Symbol Role in Doxorubicin Resistance
MRP1 ABCC1Overexpressed in various cancers, it confers resistance by effluxing doxorubicin, often in the presence of glutathione. nih.govannualreviews.org
MRP2 ABCC2Shares substrate specificity with MRP1 and contributes to doxorubicin efflux. nih.gov
MRP3 ABCC3Mediates the transport of doxorubicin and its conjugated metabolites. researchgate.net

Breast Cancer Resistance Protein (BCRP/ABCG2) Contribution

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another key ABC transporter that confers resistance to a wide array of chemotherapeutic agents, including doxorubicin. nih.govmdpi.com BCRP was initially identified in a doxorubicin-resistant breast cancer cell line. tandfonline.com It functions as a homodimer or homotetramer and, like other ABC transporters, uses ATP hydrolysis to drive the efflux of its substrates. mdpi.com

High expression of BCRP is associated with resistance in various cancers and has been identified as a marker for cancer stem cells, which may contribute to tumor recurrence and therapy failure. karger.comnih.gov Reducing the expression of BCRP has been shown to significantly improve the therapeutic effect of doxorubicin on tumors. karger.com The NRF2 signaling pathway, which regulates cellular redox homeostasis, can contribute to doxorubicin resistance by increasing the expression of BCRP. journal-dtt.org Furthermore, mutations in the ABCG2 gene, such as at codon 482, can alter substrate specificity and confer even greater resistance to anthracyclines like doxorubicin. nih.gov

Factor Role in BCRP/ABCG2 Mediated Doxorubicin Resistance
BCRP/ABCG2 An ATP-dependent efflux pump that transports doxorubicin out of cancer cells. mdpi.com
Cancer Stem Cells Often overexpress BCRP, contributing to the inherent drug resistance of tumors. karger.comnih.gov
NRF2 Signaling Upregulates BCRP expression, promoting resistance. journal-dtt.org
Codon 482 Mutations Can alter BCRP's substrate specificity, leading to higher levels of resistance to doxorubicin. nih.gov

Alterations in Topoisomerase Activity and Structure

Doxorubicin's primary mechanism of action involves inhibiting DNA topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription. pnas.orgresearchgate.net The drug stabilizes the "cleavable complex," where DNA is cut and covalently linked to the enzyme, leading to double-strand breaks and subsequent cell death. pnas.orgnih.gov Consequently, alterations in the expression or function of topoisomerase II are a significant mechanism of acquired resistance to doxorubicin. researchgate.netnih.gov Resistance can arise from reduced levels of the enzyme, which decreases the number of drug targets available, or from mutations that affect the drug-enzyme interaction. pnas.orgmassey.ac.nz

Downregulation of Topoisomerase IIα Expression

Topoisomerase II exists as two isoforms, α (Top2A) and β (Top2B). The α isoform is the primary target of doxorubicin and its expression is tightly linked to cell proliferation. pnas.orgaacrjournals.org A common mechanism of resistance is the downregulation of Top2A expression. pnas.orgmassey.ac.nz Reduced levels of the Top2A protein mean fewer cleavable complexes can be formed and stabilized by doxorubicin, resulting in less DNA damage and increased cell survival. massey.ac.nzspandidos-publications.com

Studies in breast cancer and other cell lines have demonstrated a clear correlation between reduced Top2A expression and resistance to doxorubicin. massey.ac.nznih.gov This downregulation can be a consequence of the drug treatment itself, as cells that survive the initial cytotoxic insult may adapt by reducing the expression of the drug's target. nih.gov For instance, prolonged exposure of cancer cells to certain tyrosine kinase inhibitors has also been shown to induce doxorubicin resistance through the downregulation of Top2A. aacrjournals.org

Upregulation of Topoisomerase IIβ Expression

While Top2A is downregulated in many resistant cells, the expression of the β isoform (Top2B) can be altered, although its role is more complex. Top2B is less sensitive to doxorubicin compared to Top2A. remedypublications.com Some studies suggest that an adaptive mechanism of resistance could involve a shift in the isoform ratio, specifically a decrease in Top2A and a relative increase in Top2B. remedypublications.com This change would make the cell less susceptible to doxorubicin-induced DNA damage.

However, the role of Top2B is multifaceted. In some contexts, Top2B itself can contribute to the cytotoxic effects of doxorubicin. For example, in non-dividing cells like cardiac myocytes, doxorubicin-induced damage is mediated through Top2B, which explains the drug's cardiotoxicity. nih.gov In certain cancer cells, the upregulation of Topoisomerase IIβ binding protein 1 (TopBP1) has been linked to chemoresistance to doxorubicin, suggesting an indirect role for Top2B in resistance pathways. dovepress.comresearchgate.net

Alteration Mechanism of Resistance Key Findings
Downregulation of Topoisomerase IIα Reduces the number of primary drug targets, leading to decreased formation of doxorubicin-stabilized cleavable complexes and less DNA damage. pnas.orgmassey.ac.nzConsistently observed in doxorubicin-resistant cell lines; correlates with increased cell survival. spandidos-publications.comnih.gov
Upregulation of Topoisomerase IIβ A relative increase in the less-sensitive Top2B isoform compared to Top2A can decrease overall sensitivity to doxorubicin. remedypublications.comThe role is context-dependent; Top2B is also implicated in doxorubicin-induced cardiotoxicity. nih.gov

Mutations Affecting Topoisomerase II Sensitivity

Doxorubicin primarily exerts its cytotoxic effects by targeting topoisomerase II (Top2), an essential enzyme for DNA replication and repair. nih.govnih.gov The drug stabilizes the transient covalent complex formed between Top2 and DNA, leading to double-strand breaks and subsequent cell death. nih.govpnas.org Consequently, alterations in Top2 that reduce its sensitivity to doxorubicin are a significant mechanism of resistance.

Mutations within the TOP2A gene, which encodes the alpha isoform of the enzyme, have been identified as a key factor in doxorubicin resistance. pnas.orgresearchgate.net These mutations can occur in various domains of the enzyme, affecting drug binding, ATP hydrolysis, or the enzyme's conformational changes necessary for its catalytic cycle. researchgate.netacs.org

For instance, specific point mutations have been shown to confer resistance to doxorubicin and other Top2-targeting drugs. researchgate.netacs.org Research has identified mutations such as R450Q and P803S in human topoisomerase IIα that contribute to multidrug resistance. acs.org The R450Q mutation, located in the ATP-binding domain, impairs the enzyme's ability to utilize ATP, which is necessary for doxorubicin's full cytotoxic effect. acs.org In yeast models, mutations like G748E and A642S in topoisomerase II have also been linked to doxorubicin resistance, highlighting the importance of the CAP-like DNA binding domain in drug action. nih.gov

Furthermore, a G465D mutation in human topoisomerase IIβ has been found to confer resistance to doxorubicin and other anticancer agents. oup.com This illustrates that mutations in both isoforms of topoisomerase II can contribute to the resistance phenotype. The level of Top2A expression itself is also a critical determinant of doxorubicin sensitivity, with lower expression levels leading to resistance. pnas.org

MutationAffected Enzyme/DomainAssociated Drug ResistanceReference
R450QHuman Topoisomerase IIα (ATP utilization domain)Doxorubicin, VM-26, m-AMSA, Mitoxantrone acs.org
P803SHuman Topoisomerase IIα (near active site tyrosine)Doxorubicin, VM-26, m-AMSA, Mitoxantrone acs.org
G748EYeast Topoisomerase II (CAP-like DNA binding domain)Doxorubicin nih.gov
A642SYeast Topoisomerase II (adjacent to CAP-like DNA binding domain)Doxorubicin nih.gov
G465DHuman Topoisomerase IIβDoxorubicin, mAMSA, DACA, Etoposide, Ellipticine oup.com

Modulation of Programmed Cell Death Pathways

Cancer cells can develop resistance to doxorubicin by altering the signaling pathways that control programmed cell death, primarily apoptosis and autophagy.

Apoptosis, or programmed cell death, is a primary mechanism by which doxorubicin eliminates cancer cells. mdpi.com Resistance can emerge when cancer cells acquire the ability to evade this process. biorxiv.orgfrontiersin.org This evasion is often achieved through the dysregulation of proteins that control the apoptotic cascade.

Several key anti-apoptotic proteins are implicated in doxorubicin resistance. The Inhibitor of Apoptosis Proteins (IAPs) family, for instance, can block the activity of caspases, the key executioners of apoptosis. frontiersin.orgresearchgate.net Overexpression of IAPs like XIAP and Survivin has been linked to resistance to doxorubicin in various cancers, including breast cancer and hepatocellular carcinoma. frontiersin.org

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of the intrinsic apoptotic pathway. researchgate.net An increased ratio of anti-apoptotic to pro-apoptotic Bcl-2 family proteins can prevent the release of cytochrome c from mitochondria, a crucial step in apoptosis induction, thereby conferring resistance to doxorubicin. researchgate.net Studies have shown that combining doxorubicin with therapies that down-regulate anti-apoptotic proteins can restore sensitivity. frontiersin.org

Autophagy is a cellular recycling process that can have a dual role in cancer therapy. nih.govresearchgate.net It can act as a cell survival mechanism under stress, promoting resistance, or it can lead to cell death. researchgate.net In the context of doxorubicin resistance, autophagy is often dysregulated. researchgate.netfrontiersin.org

In many cases, doxorubicin treatment induces a protective autophagic response in cancer cells, allowing them to survive the drug-induced damage. researchgate.net This cytoprotective autophagy involves the sequestration and degradation of damaged organelles and proteins, providing the cell with nutrients and energy to withstand the stress. researchgate.net Increased autophagy has been observed in doxorubicin-resistant multiple myeloma and breast cancer cells. researchgate.net

However, the role of autophagy is complex and can be context-dependent. researchgate.netfrontiersin.org In some instances, inducing autophagy can actually enhance the sensitivity of cancer cells to doxorubicin. researchgate.net For example, the autophagy activator RAD001 was shown to increase doxorubicin sensitivity in human papillary thyroid cancer. researchgate.net This suggests that the outcome of autophagy modulation depends on the specific cancer type and the nature of the therapeutic stress. researchgate.netfrontiersin.org The dysregulation of autophagy, whether through excessive protective autophagy or impaired autophagic cell death, represents a significant mechanism of doxorubicin resistance. nih.govresearchgate.net

Role of Cell Cycle Checkpoint Dysregulation

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Doxorubicin induces DNA damage, which should activate cell cycle checkpoints, leading to cell cycle arrest and allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. d-nb.infonih.gov Dysregulation of these checkpoints is a critical mechanism of resistance, allowing cancer cells to bypass the cytotoxic effects of the drug. mdpi.comnih.gov

The tumor suppressor protein p53 is a master regulator of the cellular response to DNA damage. d-nb.infonih.gov Upon activation by doxorubicin-induced DNA damage, p53 can halt the cell cycle and induce apoptosis. nih.govresearchgate.net A key downstream target of p53 is the cyclin-dependent kinase (CDK) inhibitor p21. mdpi.comnih.gov p21 plays a crucial role in mediating cell cycle arrest, particularly at the G1/S and G2/M transitions. frontiersin.orgd-nb.info

Mutations or inactivation of p53 are common in human cancers and are a primary cause of doxorubicin resistance. nih.gov Cells with non-functional p53 can evade apoptosis and continue to proliferate despite the presence of DNA damage. mdpi.com Similarly, the downregulation or inactivation of p21 can prevent doxorubicin-induced cell cycle arrest, contributing to resistance. d-nb.info Studies have shown that in doxorubicin-resistant cells, the p53/p21 pathway is often impaired. frontiersin.org Conversely, therapeutic strategies that restore p53 function or upregulate p21 have been shown to re-sensitize resistant cells to doxorubicin. frontiersin.orgresearchgate.net For instance, combining doxorubicin with agents that activate p53 and release p21 can lead to cell cycle arrest and apoptosis in multidrug-resistant breast cancer cells. frontiersin.org

Activation of Survival Signaling Pathways

In response to the cellular stress induced by doxorubicin, cancer cells can activate various pro-survival signaling pathways to counteract the drug's cytotoxic effects. nih.govplos.org This activation represents a key mechanism of both intrinsic and acquired resistance.

Several interconnected signaling pathways are implicated in doxorubicin resistance. The PI3K/Akt pathway is a major mediator of cell survival and is frequently overactive in cancer. plos.org While some studies have not found significant changes in this pathway in doxorubicin-resistant models, others have shown that doxorubicin can induce Akt phosphorylation, promoting cell survival, and that inhibiting this pathway can reverse resistance. plos.orgnih.gov

The MAPK/ERK pathway is another critical survival pathway. nih.govnih.gov Activation of this pathway has been shown to contribute to doxorubicin resistance by protecting tumor cells from drug-induced cell death. nih.govnih.gov Inhibition of the ERK signaling pathway has been demonstrated to improve the efficacy of doxorubicin. nih.gov

MicroRNA-Mediated Doxorubicin Hydrochloride Resistance

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. sci-hub.se Their dysregulation is a key factor in the development of cancer and chemoresistance. nih.govresearchgate.net MiRNAs can act as either oncogenes or tumor suppressors, and their influence on doxorubicin resistance is exerted through the modulation of various cellular processes, including drug transport, apoptosis, autophagy, and critical signaling pathways. sci-hub.se

A primary mechanism of doxorubicin resistance is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2. frontiersin.orgnih.gov Numerous miRNAs have been identified that directly or indirectly regulate the expression of these transporters. nih.gov For example, tumor-suppressive miRNAs such as miR-298, miR-124-3p, and miR-451 can sensitize cancer cells to doxorubicin by directly targeting and suppressing the expression of ABCB1. frontiersin.org Conversely, oncogenic miRNAs can enhance resistance by upregulating these transporters. researchgate.net MiR-145 has been shown to increase doxorubicin sensitivity by targeting MRP1. frontiersin.org Similarly, miR-134 mimics can trigger apoptosis and reverse resistance by suppressing MRP1. frontiersin.org The regulation of ABCG2 is also influenced by miRNAs; for instance, miR-99a-5p levels have been correlated with ABCG2 expression in triple-negative breast cancer cells. frontiersin.org

Apoptosis, or programmed cell death, is a primary mechanism by which doxorubicin eliminates cancer cells. nih.gov Resistance can arise when apoptotic pathways are inhibited. MiRNAs play a crucial role in regulating this process. For example, miR-21 can inhibit apoptosis by downregulating PTEN, which in turn activates the pro-survival PI3K/Akt pathway. sci-hub.se Conversely, tumor-suppressive miRNAs can promote apoptosis, enhancing doxorubicin's efficacy. frontiersin.org

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or cell death. In the context of doxorubicin resistance, autophagy often acts as a pro-survival mechanism. nih.gov MiRNAs can modulate autophagy to influence drug sensitivity. For instance, miR-218-5p has been found to inhibit doxorubicin-induced mitophagy (a selective form of autophagy) by targeting Parkin, thereby increasing sensitivity in breast cancer cells. frontiersin.org MiR-26a/b can enhance doxorubicin sensitivity in hepatocellular carcinoma cells by inhibiting ULK1, a key autophagy-initiating kinase, which promotes apoptosis. spandidos-publications.comnih.gov

MiRNAs can profoundly impact doxorubicin resistance by targeting key components of the signaling pathways discussed previously (PI3K/Akt and MAPK/ERK), as well as others like the Wnt/β-catenin pathway. nih.govfrontiersin.org For example, miR-205 can restore doxorubicin sensitivity by suppressing the PI3K/Akt pathway through the downregulation of VEGFA and FGF2. nih.gov In contrast, miR-202-5p has been shown to enhance doxorubicin resistance by targeting PTEN, leading to the activation of the PI3K/Akt pathway. nih.gov In triple-negative breast cancer, miR-137 can inhibit the Wnt/β-catenin signaling pathway by targeting FSTL1, thereby suppressing stemness and doxorubicin resistance. nih.gov

Contribution of Cancer Stem Cell Phenotype to Resistance

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and tumor initiation. mdpi.combiomolther.org This cellular phenotype is strongly associated with chemotherapy resistance, including resistance to this compound. mdpi.comnih.gov The inherent resistance of CSCs is attributed to several factors, including a quiescent or slow-cycling nature, enhanced DNA repair capacity, and high expression of ABC transporters. oaepublish.com

Doxorubicin treatment can inadvertently enrich the population of CSCs, as these cells are better equipped to survive the therapeutic insult. oaepublish.com Studies have shown that doxorubicin-resistant cells often exhibit CSC-like properties. mdpi.com For example, in triple-negative breast cancer, doxorubicin-resistant cells show an increased expression of CSC markers like CD44 and OCT-3/4. mdpi.com Similarly, in neuroblastoma, CD133+ cells display high resistance to doxorubicin, which is associated with the upregulation of the ABCG2 transporter. oaepublish.com The epithelial-mesenchymal transition (EMT), a process linked to the generation of CSCs, is also deeply involved in doxorubicin resistance. mdpi.com Various signaling pathways, including Wnt/β-catenin, Notch, and TGF-β, are crucial for the maintenance of the CSC phenotype and contribute to their drug-resistant nature. frontiersin.orgmdpi.com

Post-Translational Modifications and this compound Resistance

Post-translational modifications (PTMs) are crucial enzymatic alterations to proteins after their synthesis, playing a significant role in nearly all cellular processes. frontiersin.org In the context of cancer, dysregulated PTMs, including phosphorylation, ubiquitination, and glycosylation, are deeply implicated in the development of resistance to chemotherapeutic agents like this compound. mdpi.com These modifications can alter the function, stability, or localization of key proteins, thereby enabling cancer cells to evade the cytotoxic effects of doxorubicin.

Phosphorylation: This reversible modification, typically occurring on serine, threonine, or tyrosine residues, is a fundamental mechanism for regulating protein function. frontiersin.org The PI3K/Akt signaling pathway is a master regulator of cell survival and proliferation, and its activation is frequently linked to chemoresistance. oaepublish.com Doxorubicin treatment itself has been shown to increase the phosphorylation and activation of Akt in breast cancer cells. aacrjournals.org This activated, phosphorylated Akt can then inactivate pro-apoptotic proteins like GSK3β and FOXO transcription factors through further phosphorylation, thereby dampening the cell's apoptotic response to doxorubicin. aacrjournals.org Another critical signaling molecule, Signal Transducer and Activator of Transcription 3 (STAT3), when activated via phosphorylation, can upregulate the expression of the multidrug resistance gene MDR1. oncotarget.com In breast cancer models with APC loss, increased STAT3 activation was identified as a key driver of doxorubicin resistance. oncotarget.com The role of phosphorylation can be complex; for instance, while doxorubicin can induce the pro-apoptotic phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) via the PKR kinase, this same kinase also activates JNK, which ultimately promotes cell death, showcasing a dual function in the drug response. nih.govmdpi.com

Ubiquitination: This process involves the attachment of ubiquitin to a substrate protein, which can target it for degradation by the proteasome or serve non-proteolytic functions. nih.gov The ubiquitin-proteasome system is integral to cancer development and drug resistance. frontiersin.org Several E3 ubiquitin ligases, which are responsible for substrate specificity, are implicated in doxorubicin resistance. For example, the E3 ligase RNF8 confers doxorubicin resistance by promoting the ubiquitination of the EMT-inducing transcription factor Twist. frontiersin.org In osteosarcoma, the E3 ligase RAD18 was identified as a key driver of doxorubicin resistance by promoting DNA damage tolerance mechanisms. mdpi.comcancerbiomed.org Conversely, the downregulation of certain E3 ligases, such as SIAH1, can lead to the stabilization of resistance-mediating proteins like the transcription factor Zeb1. frontiersin.org The deubiquitinating enzymes (DUBs) that reverse this process also play a role; USP45, for instance, promotes cancer stemness and drug resistance, an effect that can be counteracted in combination with doxorubicin. e-century.us

Glycosylation: The addition of sugar moieties (glycans) to proteins is a critical PTM, especially for membrane and secreted proteins. mdpi.com Aberrant glycosylation is a hallmark of cancer and contributes significantly to multidrug resistance (MDR). oncotarget.comoncotarget.com The primary ATP-binding cassette (ABC) transporters responsible for doxorubicin efflux, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), are all N-linked glycoproteins. oncotarget.comnih.gov The proper N-glycosylation of these transporters is essential for their correct folding, trafficking to the plasma membrane, and efflux activity. nih.gov Studies in doxorubicin-resistant ovarian cancer cells revealed significant alterations in the N-glycosylation levels of numerous proteins involved in transport, cell adhesion, and apoptosis. oncotarget.com Notably, the N-glycosylation of P-glycoprotein at asparagine residue 99 was found to be dramatically upregulated in resistant cells. oncotarget.com Furthermore, the N-glycosylation of other membrane proteins, such as the α6β4 integrin, has been shown to confer doxorubicin resistance by suppressing caspase-3-mediated apoptosis. mdpi.com

Table 1: Post-Translational Modifications in this compound Resistance

Modification Modified Protein/Process Role in Resistance Source(s)
Phosphorylation Akt Activation promotes cell survival and blocks apoptosis. aacrjournals.org
STAT3 Activation upregulates MDR1 gene expression. oncotarget.com
eIF2α / CHK1 Complex role; PKR-mediated phosphorylation is involved in doxorubicin-induced apoptosis. nih.govmdpi.com
Ubiquitination Twist RNF8-mediated ubiquitination confers resistance. frontiersin.org
RAD18 E3 ligase that drives resistance by promoting DNA damage tolerance. mdpi.comcancerbiomed.org
Zeb1 Stability is increased by downregulation of SIAH1, aiding resistance. frontiersin.org
Glycosylation P-glycoprotein (ABCB1) N-glycosylation is essential for proper trafficking and efflux function. oncotarget.comnih.gov
Integrin β4 N-glycans on the β4 subunit suppress apoptosis, conferring resistance. mdpi.com

Epithelial-Mesenchymal Transition (EMT) in this compound Resistance

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a migratory, mesenchymal phenotype. oaepublish.com While crucial for embryonic development, EMT is aberrantly activated in cancer, where it is strongly associated with tumor progression, metastasis, and the acquisition of chemoresistance. researchgate.netnih.gov There is substantial evidence that EMT is a significant mechanism behind resistance to this compound. spandidos-publications.comnih.gov

The acquisition of doxorubicin resistance is often accompanied by molecular and phenotypic changes consistent with EMT. spandidos-publications.com A hallmark of this transition is the loss of the epithelial cell adhesion molecule E-cadherin and the concurrent upregulation of mesenchymal markers such as N-cadherin and Vimentin. oaepublish.comspandidos-publications.comoncotarget.com Studies on colon and breast cancer cell lines have demonstrated that doxorubicin-resistant variants exhibit this classic shift in EMT marker expression. spandidos-publications.comoncotarget.commdpi.com This phenotypic switch reduces intercellular adhesion and enhances cell motility, which contributes to the resistance phenotype. nih.gov

The EMT program is orchestrated by a network of signaling pathways and a core set of transcription factors (EMT-TFs). mdpi.com Key signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wnt/β-catenin, PI3K/Akt, and Notch, are known to induce EMT and are directly implicated in drug resistance. oaepublish.comoaepublish.commdpi.com Doxorubicin treatment itself can induce the expression of TGF-β, which in turn triggers EMT and promotes resistance. mdpi.comnih.gov Inhibition of the TGF-β/Smad4 signaling pathway has been shown to reverse doxorubicin-induced EMT and re-sensitize cancer cells to the drug. spandidos-publications.comnih.gov

These signaling pathways converge on several master EMT-TFs, including the Snail family (Snail, Slug), ZEB family (ZEB1, ZEB2), and Twist family (Twist1, Twist2). mdpi.comnih.gov Overexpression of these factors is a common feature in doxorubicin-resistant cells. journal-dtt.org For instance, increased expression of Slug, ZEB1, and ZEB2 is observed in adriamycin-resistant breast cancer cells. journal-dtt.org These EMT-TFs contribute to resistance through multiple mechanisms. They can directly bind to the promoter regions of ABC transporter genes, such as P-glycoprotein (encoded by MDR1), to enhance their expression and increase drug efflux. oaepublish.commdpi.com Furthermore, EMT-TFs like ZEB1 can promote more efficient DNA damage repair, allowing cells to survive the DNA-damaging effects of doxorubicin. oaepublish.com

Table 2: Key EMT Markers and Transcription Factors in this compound Resistance

Category Marker/Factor Change in Resistant Cells Function in Resistance Source(s)
Epithelial Marker E-cadherin Decreased Loss reduces cell-cell adhesion, a hallmark of EMT. spandidos-publications.comoncotarget.com
Mesenchymal Markers N-cadherin Increased Promotes a motile, invasive phenotype. spandidos-publications.commdpi.com
Vimentin Increased Cytoskeletal protein characteristic of mesenchymal cells. spandidos-publications.comnih.gov
Transcription Factors Snail / Slug Increased Repress E-cadherin; activate mesenchymal genes; linked to P-gp expression. spandidos-publications.commdpi.comjournal-dtt.org
ZEB1 / ZEB2 Increased Repress epithelial genes; promote DNA damage repair. oaepublish.comnih.govjournal-dtt.org
Twist Increased Promotes drug efflux and resistance to apoptosis. mdpi.comnih.gov
FOXC2 / FOXM1 Increased Enhance expression of ABC transporters; promote cell survival. oaepublish.commdpi.com
Signaling Pathways TGF-β Activated Induces EMT program and expression of EMT-TFs. spandidos-publications.comnih.govmdpi.com
PI3K/Akt Activated Induces EMT-associated resistance, often via Snail. oaepublish.comresearchgate.net

Advanced Drug Delivery Systems for Doxorubicin Hydrochloride

Liposomal Formulations of Doxorubicin (B1662922) Hydrochloride

Liposomes are microscopic vesicles composed of one or more lipid bilayers enclosing an aqueous core. This structure makes them ideal carriers for both hydrophilic drugs like Doxorubicin Hydrochloride, which can be encapsulated in the aqueous interior, and hydrophobic drugs, which can be partitioned within the lipid bilayer. nih.govnih.govkinampark.com The encapsulation of this compound within liposomes alters its pharmacokinetic profile, generally leading to a longer circulation time and a different biodistribution compared to the free drug. nih.govpreprints.org This modification is a key strategy to improve the drug's efficacy and safety profile. kinampark.comnih.gov

Two main types of liposomal this compound have been approved for clinical use: a non-PEGylated formulation (Myocet®) and a PEGylated version (Doxil®/Caelyx®). nih.govnih.gov These formulations have paved the way for the development of more sophisticated "smart" liposomes designed for active targeting and controlled drug release. nih.govnih.gov

PEGylated Liposomal this compound

PEGylation involves the attachment of polyethylene (B3416737) glycol (PEG) polymers to the surface of the liposome (B1194612). nih.gov This modification creates a hydrophilic layer that sterically hinders the interaction of liposomes with plasma proteins and cells of the reticulo-endothelial system (RES), thereby reducing their clearance from the bloodstream. nih.govnih.gov The result is a significantly extended circulation half-life for the encapsulated this compound. nih.govresearchgate.net

This prolonged circulation time allows the PEGylated liposomes to accumulate preferentially in tumor tissues through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.netplos.org The vasculature of solid tumors is often leaky and disorganized with poor lymphatic drainage, which permits nanoparticles of a certain size range (typically under 200 nm) to extravasate from the blood vessels and become trapped in the tumor interstitium. nih.govnih.gov Doxil®, the first FDA-approved nano-drug, exemplifies this passive targeting approach, leading to an increased concentration of this compound at the tumor site compared to healthy tissues. nih.govresearchgate.net

Table 1: Characteristics of Clinically Approved PEGylated Liposomal this compound (Doxil®/Caelyx®)

FeatureDescriptionReference(s)
Composition Hydrogenated soy phosphatidylcholine (HSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), and this compound. nih.gov
Size Approximately 80-90 nm in diameter. mdpi.com
Mechanism Encapsulates this compound, with PEG coating providing "stealth" characteristics to evade the immune system. nih.govresearchgate.net
Targeting Passive targeting to tumor tissue via the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.net
Pharmacokinetics Exhibits a prolonged circulation time and a reduced volume of distribution compared to free Doxorubicin. The half-life is approximately 30-90 hours in humans. nih.gov

Functionalized and Targeted Liposomal this compound

While PEGylated liposomes have shown significant clinical benefits through passive targeting, the development of functionalized liposomes aims to achieve active targeting for even greater specificity and efficacy. nih.govnih.gov This strategy involves modifying the liposome surface with specific targeting moieties, such as antibodies or other ligands, that can bind to receptors overexpressed on the surface of cancer cells or tumor vasculature. nih.govkinampark.comresearchgate.net This active targeting mechanism is intended to enhance the cellular uptake of the liposomes and the intracellular delivery of this compound. nih.govnih.gov

Immunoliposomes are created by attaching monoclonal antibodies (mAbs) or their fragments to the liposome surface. kinampark.commdpi.com These antibodies are chosen for their high specificity and affinity for tumor-associated antigens, thereby directing the this compound-loaded liposomes directly to the cancer cells. nih.govresearchgate.net

Several antibody-conjugated immunoliposomes for this compound delivery have been investigated in preclinical and clinical studies. nih.gov For instance, MM-302 is an immunoliposome that targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. nih.govmdpi.com Preclinical studies demonstrated that MM-302 had higher anti-tumor activity compared to non-targeted PEGylated liposomal Doxorubicin. nih.gov Another example, C225-ILs-DOX, uses an antibody fragment targeting the Epidermal Growth Factor Receptor (EGFR) and has also shown superior tumor growth inhibition in preclinical models. nih.govmdpi.com

Table 2: Examples of Investigational Antibody-Conjugated this compound Immunoliposomes

Formulation NameAntibody/FragmentTarget AntigenKey Research FindingsReference(s)
MM-302 scFv fragmentHER2Showed higher anti-tumor activity in preclinical models compared to non-targeted liposomes. Investigated in clinical trials for metastatic HER2-positive breast cancer. nih.govmdpi.comwalshmedicalmedia.com
C225-ILs-DOX Fab' fragment of Cetuximab (C225)EGFRExhibited superiority to non-targeted PEGylated liposomes in tumor growth inhibition in various mouse models, including multidrug-resistant ones. nih.govmdpi.com
Anti-CD19 Immunoliposomes Anti-CD19 mAbCD19Designed to target B-cell lymphomas. Showed enhanced delivery to target cells. kinampark.com
Anti-CD30 Immunoliposomes Anti-CD30 mAbCD30Demonstrated a 5-times higher binding affinity to anaplastic large cell lymphoma cells compared to non-targeted Doxil®. kinampark.com
HF158K1 Trastuzumab Fab fragmentHER2Designed for specific delivery of doxorubicin to HER2-expressing tumor cells to improve efficacy and lower toxicity. cancer.gov

Beyond antibodies, other smaller molecules can be used as targeting ligands. nih.gov These include peptides, aptamers, carbohydrates, and small molecules like folic acid or glutathione (B108866), which bind to specific receptors or transporters on cancer cells. nih.govresearchgate.netnih.gov The smaller size of these ligands compared to full antibodies may offer advantages in terms of tumor penetration. nih.gov

For example, liposomes functionalized with glutathione have been developed to cross the blood-brain barrier by targeting glutathione transporters, aiming to treat brain metastases. nih.govmdpi.comwalshmedicalmedia.com Peptides that bind to specific integrins or other receptors on tumor vasculature are another area of active research. plos.orgnih.gov

Table 3: Examples of Ligand-Targeted this compound Liposomes

Ligand TypeSpecific Ligand ExampleTarget Receptor/TransporterRationale/Key FindingsReference(s)
Small Molecule Glutathione (GSH)Glutathione TransportersDesigned to cross the blood-brain barrier for treating brain tumors/metastases. A GSH-PEGylated liposomal Doxorubicin formulation showed a 5-fold increase in brain delivery in mice compared to Doxil®. nih.govmdpi.comwalshmedicalmedia.com
Peptide TAT peptideCell-penetrating peptideEnhances cellular uptake. When combined with an antibody on a multifunctional liposome, it showed a significantly high antitumor effect. kinampark.comresearchgate.net
Peptide H2009.1 peptideαvβ6 integrinShowed increased liposomal delivery and toxicity to lung cancer cells in vitro, though in vivo efficacy was complex. plos.org
Protein TransferrinTransferrin Receptor (TfR)TfR is often overexpressed on proliferating cancer cells. This strategy aims to enhance receptor-mediated endocytosis. walshmedicalmedia.comacs.org
Peptidomimetic SA-5HER2The ligand-targeted liposome showed better antiproliferative activity and selective cellular uptake in HER2-overexpressing cancer cells compared to non-targeted liposomes. nih.gov

Stimuli-Responsive Liposomal this compound

Stimuli-responsive liposomes, or "smart" liposomes, represent a further advancement in drug delivery. These systems are engineered to be stable in the general circulation but to release their encapsulated this compound in response to specific triggers found within the tumor microenvironment or applied externally. nih.govmdpi.comresearchgate.net This triggered release mechanism aims to concentrate the cytotoxic effect of the drug directly at the tumor site, thereby maximizing its therapeutic impact and minimizing systemic toxicity. researchgate.net

The tumor microenvironment is characteristically more acidic (pH 6.5–7.0) than normal physiological tissue (pH 7.4). nih.govmdpi.com Furthermore, once a liposome is taken up by a cell into an endosome, the internal pH drops even lower (pH 5.0–6.0). mdpi.com pH-sensitive liposomes are designed to exploit this pH differential. mdpi.comnih.govx-mol.com

These liposomes are typically formulated with lipids that undergo a structural change or become protonated at acidic pH. nih.govnih.gov A common component is dioleoylphosphatidylethanolamine (DOPE), a lipid that prefers to form a non-bilayer, hexagonal phase, but is stabilized in a bilayer structure at physiological pH by an "acid-sensitive" lipid such as cholesteryl hemisuccinate (CHEMS) or novel imidazole-based lipids. nih.govmdpi.com In the acidic environment of a tumor or endosome, the stabilizing lipid becomes protonated, disrupting the liposomal membrane and triggering the rapid release of the encapsulated this compound. mdpi.comx-mol.com

Table 4: Research Findings on pH-Sensitive Liposomal this compound

Liposome CompositionpH ConditionDrug Release FindingsResearch FocusReference(s)
DOPE/CHEMS/DSPE-PEG pH 5.0 vs. pH 7.4The total percentage of drug released was significantly higher at pH 5.0 compared to pH 7.4. Vesicle diameter also changed significantly at the lower pH.Co-encapsulation of Doxorubicin and Simvastatin in pH-sensitive liposomes for breast cancer cell lines. mdpi.com
Imidazole-based Lipids (DHI, DHMI, DHDMI) pH 7.4 vs. acidic pHLiposomes were designed to become positively charged at acidic pH, triggering lipid phase separation and drug release. DHI liposomes released ~56% of Doxorubicin at pH 7.4 over 12h.Development of novel imidazole-based convertible liposomes for enhanced activity against solid tumors. nih.gov
DOPE-based with Tariquidar (TQR) Acidic pH vs. pH 7.4The formulation showed high stability at pH 7.4 and excellent sensitivity (drug release) at acidic pH.Overcoming multidrug resistance in ovarian cancer cells by co-delivering Doxorubicin and a P-gp inhibitor in pH-sensitive liposomes. nih.gov
Estrone-anchored DOPE/CHEMS pH 5.5Showed fusogenic potential at acidic pH, leading to efficient intracellular delivery and suppression of breast tumor growth.Development of estrogen receptor-targeted pH-sensitive liposomes for breast cancer therapy. researchgate.net
Thermo-Sensitive Liposomes

Thermo-sensitive liposomes (TSLs) represent a promising strategy for the targeted delivery of this compound. encyclopedia.pub These liposomes are engineered to release their encapsulated drug payload in response to mild hyperthermia (39-42°C). encyclopedia.pub This localized heat triggers a phase transition in the lipid bilayer of the liposomes, leading to increased membrane permeability and subsequent drug release directly at the tumor site. encyclopedia.pubmdpi.com This mechanism leverages the leaky vasculature of tumors, which allows for the accumulation of liposomes, a phenomenon known as the enhanced permeability and retention (EPR) effect. mdpi.com

One of the most studied TSL formulations is the lyso-thermosensitive liposomal doxorubicin (LTSL), which incorporates lysolipids into the liposome membrane. encyclopedia.pub This modification results in the formation of stable pores during the phase transition, enabling rapid and substantial drug release. encyclopedia.pub Studies have shown that LTSLs can release approximately 80% of their doxorubicin content at temperatures between 40-42°C. encyclopedia.pub Preclinical studies have demonstrated that combining LTSL-doxorubicin with hyperthermia leads to significantly higher drug concentrations in tumors and improved tumor growth inhibition compared to non-thermosensitive liposomes or free doxorubicin. encyclopedia.pubnih.gov

The commercial formulation, ThermoDox®, is a type of LTSL that has been investigated in several clinical trials for various cancers, including breast cancer and hepatocellular carcinoma (HCC). encyclopedia.pubresearchgate.netclinicaltrials.gov For instance, a phase I trial investigated the use of ThermoDox® with local-regional hyperthermia for recurrent breast cancer. clinicaltrials.gov Another significant trial, the HEAT study, evaluated the efficacy of LTLD combined with radiofrequency ablation (RFA) in patients with HCC. encyclopedia.pub While some trials have shown promising results, others have had mixed outcomes, highlighting the complexities of translating this technology to clinical success. researchgate.net Ongoing research focuses on optimizing TSL formulations, such as by modifying them with targeting ligands like the iRGD peptide, to further enhance tumor-specific delivery and efficacy. encyclopedia.pub

Research Findings on Thermo-Sensitive Liposomes for this compound

Formulation Key Feature Mechanism of Action Research Finding
Lyso-thermosensitive liposomes (LTSL) Incorporation of lysolipids. encyclopedia.pub Heat-induced (40-42°C) phase transition creates stable pores for rapid drug release. encyclopedia.pub Demonstrated higher doxorubicin accumulation and tumor growth inhibition in preclinical models compared to traditional TSLs. encyclopedia.pubnih.gov
ThermoDox® Commercial LTSL formulation. researchgate.net Rapid drug release at mildly elevated temperatures. nih.gov Investigated in clinical trials for breast cancer and hepatocellular carcinoma, with mixed but promising results. encyclopedia.pubclinicaltrials.gov
Polymer-modified TSLs Surface modification with thermosensitive polymers. encyclopedia.pub Polymers undergo a coil-to-globule transition at their lower critical solution temperature (LCST), destabilizing the liposome membrane. encyclopedia.pub The desired LCST can be tuned for optimal drug release at specific temperatures. encyclopedia.pub

| iRGD-modified LTSL | LTSL functionalized with a tumor-homing peptide (iRGD). encyclopedia.pub | Enhances tumor targeting in addition to heat-triggered release. encyclopedia.pub | Showed more effective tumor growth suppression in a mouse model when combined with high-intensity focused ultrasound (HIFU). encyclopedia.pub |

Nanoparticle-Based Delivery Systems for this compound

Nanoparticle-based delivery systems offer a versatile platform for improving the therapeutic index of this compound by enhancing its delivery to tumor tissues while reducing its exposure to healthy organs. nih.gov These systems can be broadly classified into polymeric nanoparticles and inorganic nanoparticles.

Polymeric Nanoparticles and Conjugates

Polymeric nanoparticles and doxorubicin-polymer conjugates have been extensively studied to leverage the EPR effect for passive tumor targeting. aacrjournals.orgaacrjournals.org By linking doxorubicin to a polymer backbone, the resulting conjugate has a larger molecular size, which prolongs its circulation time and promotes its accumulation in the tumor microenvironment. acs.org

One of the most well-studied polymer-drug conjugates involves N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer. acs.org Clinical studies with HPMA-doxorubicin conjugates have shown a significant decrease in the toxicity of doxorubicin, allowing for the administration of higher equivalent doses. acs.org Another common polymer used is poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer. bohrium.comacs.org PLGA nanoparticles can encapsulate doxorubicin and provide a sustained and controlled release of the drug. bohrium.com For instance, PLGA nanoparticles co-delivering doxorubicin and crocin (B39872) have demonstrated synergistic anticancer effects in both in vitro and in vivo models of breast cancer. bohrium.comacs.org

Doxorubicin has also been conjugated to polyethylene glycol (PEG), a process known as PEGylation. mdpi.com PEGylation increases the solubility and stability of doxorubicin and can prolong its half-life in the bloodstream. mdpi.com The release of doxorubicin from these conjugates is often pH-sensitive, with faster release in the acidic tumor microenvironment. mdpi.com

Research Findings on Polymeric Nanoparticles and Conjugates for this compound

Polymer System Key Feature Mechanism of Action Research Finding
HPMA-Doxorubicin Conjugates Conjugation of doxorubicin to N-(2-hydroxypropyl)methacrylamide copolymer. acs.org Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. acs.org Phase I clinical studies showed a 4-5 fold decrease in doxorubicin toxicity. acs.org
PLGA Nanoparticles Encapsulation of doxorubicin in poly(lactic-co-glycolic acid) nanoparticles. bohrium.comacs.org Sustained and controlled drug release. bohrium.com Co-delivery of doxorubicin and crocin in PLGA nanoparticles showed enhanced anticancer potential in breast cancer models. bohrium.comacs.org
PEG-Doxorubicin Conjugates Covalent attachment of polyethylene glycol to doxorubicin. acs.orgmdpi.com Prolonged circulation half-life and pH-sensitive drug release. acs.orgmdpi.com Demonstrated increased tumor targeting and reduced cardiac toxicity compared to free doxorubicin. acs.orgmdpi.com

| Diblock pDHPMA-DOX Nanoprodrug | Self-assembling nanoprodrug from a diblock copolymer. nih.gov | pH-responsive drug release and enzymatic degradation into smaller segments. nih.gov | Showed prolonged blood circulation, high tumor accumulation, and improved in vivo efficacy against 4T1 xenograft tumors. nih.gov |

Inorganic Nanoparticles

Inorganic nanoparticles offer unique physical and chemical properties that can be exploited for drug delivery, imaging, and therapy. nih.govaip.org

Mesoporous silica (B1680970) nanoparticles (MSNs) are widely investigated as drug carriers due to their high surface area, tunable pore size, and good biocompatibility. mdpi.comnih.govingentaconnect.com The surface of MSNs can be functionalized to control drug loading and release. For example, this compound can be loaded onto the surface of silica nanoparticles through electrostatic interactions, with loading efficiencies reaching up to 98%. mdpi.comnih.gov The release of doxorubicin from MSNs is often pH-dependent, with enhanced release in the acidic environment of tumor cells. mdpi.comnih.gov Studies have shown that doxorubicin-loaded MSNs are efficiently delivered to cancer cells and can overcome multidrug resistance. mdpi.comnih.govnih.gov For instance, in non-small cell lung cancer models, MSNs loaded with doxorubicin significantly inhibited tumor metastasis by suppressing angiogenesis. ingentaconnect.com

Gold nanoparticles (AuNPs) are attractive for drug delivery due to their biocompatibility, ease of surface functionalization, and unique optical properties. mdpi.comnih.gov Doxorubicin can be conjugated to the surface of AuNPs through various chemical linkages. mdpi.comtudublin.ie These systems can be designed for controlled drug release, often triggered by the acidic pH of the tumor microenvironment. mdpi.com For example, doxorubicin has been conjugated to PEGylated gold nanoparticles via a pH-sensitive hydrazone bond, allowing for targeted release within cancer cells. mdpi.com Furthermore, AuNPs can be used for photothermal therapy, where they absorb near-infrared light and generate heat to kill cancer cells, offering a synergistic therapeutic approach when combined with chemotherapy. nih.gov

Magnetic nanoparticles (MNPs), typically composed of iron oxide, offer the advantage of being guidable to a specific location in the body using an external magnetic field. rsc.orgdovepress.com This magnetic targeting can significantly increase the concentration of doxorubicin at the tumor site, thereby enhancing its efficacy and reducing systemic side effects. dovepress.comqu.edu.iq Doxorubicin can be loaded onto the surface of MNPs, often coated with polymers like polyethylene glycol (PEG) to improve their stability and biocompatibility. dovepress.com The drug release from these nanoparticles is frequently pH-dependent, with increased release in acidic tumor environments. rsc.orgnih.gov For instance, citric acid-functionalized iron oxide nanoparticles have shown high loading efficiency for doxorubicin and significantly enhanced drug release at acidic pH. tandfonline.com In vivo studies have demonstrated that doxorubicin-conjugated magnetic nanoparticles, when guided by a magnetic field, lead to higher intratumoral drug concentrations and better therapeutic outcomes. dovepress.com

Research Findings on Inorganic Nanoparticles for this compound

Nanoparticle Type Key Feature Mechanism of Action Research Finding
Silica Nanoparticles (MSNs) High surface area and tunable pores. mdpi.comnih.gov pH-dependent drug release, enhanced in acidic tumor environments. mdpi.comnih.gov Achieved up to 98% doxorubicin loading efficiency and demonstrated effective delivery to cancer cells. mdpi.comnih.gov
Gold Nanoparticles (AuNPs) Biocompatible and easily functionalized. mdpi.comnih.gov Controlled drug release, often pH-triggered; potential for photothermal therapy. mdpi.comnih.gov Doxorubicin-conjugated AuNPs showed enhanced cytotoxicity in breast cancer cells compared to free doxorubicin. thieme-connect.de

| Magnetic Nanoparticles (MNPs) | Superparamagnetic properties. dovepress.com | Magnetic field-guided targeting to the tumor site and pH-sensitive drug release. rsc.orgdovepress.com | In vivo studies showed significantly higher intratumoral iron density and improved therapeutic effect with magnetic guidance. dovepress.com |

Carbon Nanotubes

Carbon nanotubes (CNTs) have emerged as promising nanocarriers for this compound due to their unique structural and chemical properties. nih.govresearchgate.net These tubular nanomaterials, which can be categorized as either single-walled (SWCNTs) or multi-walled (MWCNTs), possess an exceptionally high surface area-to-volume ratio, making them ideal for high-capacity drug loading. nih.govresearchgate.net The primary mechanism for loading doxorubicin onto the surface of CNTs involves noncovalent interactions, specifically π-π stacking between the aromatic structure of the doxorubicin molecule and the graphitic surface of the nanotube, as well as hydrophobic interactions. nih.gov

To enhance their utility in biological systems, CNTs are often functionalized. A common modification is PEGylation, the grafting of polyethylene glycol (PEG) onto the CNT surface, which improves water solubility and serum stability. nih.govscielo.br This modification can also help overcome multidrug resistance in cancer cells. scielo.br Research indicates that SWCNTs may be more efficient drug delivery vehicles than MWCNTs because of their greater effective surface area and unique one-dimensional structure, which contributes to a longer blood circulation time for the attached drug. nih.gov

The release of doxorubicin from CNTs is frequently pH-dependent. The acidic microenvironment characteristic of tumor tissues promotes the protonation of amine groups on the doxorubicin molecule, increasing its hydrophilicity and solubility. scielo.br This change weakens the hydrophobic interactions binding the drug to the nanotube, facilitating a faster and more targeted release at the tumor site compared to the neutral pH of healthy tissues. scielo.brmdpi.com Studies have shown that at an acidic pH of 5.5, the release rate is significantly faster than at a physiological pH of 7.4. scielo.br

Table 1: Comparison of Carbon Nanotube Types for Doxorubicin Delivery

Feature Single-Walled Carbon Nanotubes (SWCNTs) Multi-Walled Carbon Nanotubes (MWCNTs) Reference
Structure A single graphitic cylinder Multiple concentric graphitic cylinders nih.gov
Diameter Typically smaller Ranges from 2 to 100 nm researchgate.net
Surface Area Ultrahigh surface area High surface area nih.gov
Drug Loading High efficiency due to surface area Effective loading via π–π stacking nih.gov
In Vivo Fate Longer blood circulation time reported Efficient carriers, often PEGylated nih.govscielo.br
Efficiency Considered more efficient for drug delivery Widely studied and functionalized nih.gov

Micellar Systems

Micellar systems represent a versatile platform for the delivery of this compound. These are self-assembling, core-shell nanostructures typically formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core serves as a reservoir for doxorubicin, while the hydrophilic shell provides a stable interface with the biological environment. thieme-connect.comthno.org Various materials, including phospholipid-based polymers and degradable copolymers, have been utilized to construct these systems. thno.orgmdpi.com

The encapsulation of doxorubicin within micelles can lead to a sustained release profile. thno.org For instance, one study co-encapsulated doxorubicin and CdSe quantum dots into phospholipid-based micelles, which demonstrated a sustained drug release over seven days. thno.org The drug loading capacity and entrapment efficiency are critical parameters. A novel system using an acitretin-based surfactant to form worm-like micelles achieved a high entrapment efficiency of 92.4% and a drug loading of 33.4%. thieme-connect.com

Many micellar systems are engineered to be "smart," responding to specific stimuli in the tumor microenvironment. pH-responsive micelles are particularly common for doxorubicin delivery. mdpi.com These systems are designed to be stable at physiological pH (7.4) but swell or disassemble in the acidic environment of endosomes or lysosomes within cancer cells, triggering a rapid release of their payload. mdpi.com This targeted release mechanism enhances the drug's efficacy against cancer cells while minimizing exposure to healthy tissues. thieme-connect.comthno.org

Table 2: Research Findings on Doxorubicin-Loaded Micellar Systems

Micelle Type Key Components Particle Size Drug Loading / Entrapment Efficiency Key Finding Reference
Worm-like Micelles Acitretin-based surfactant (ACMeNa) 19.4 ± 0.2 nm 33.4 ± 0.3% / 92.4 ± 0.5% Released 80% of DOX in 24 hrs at pH 5.0. thieme-connect.com
Theranostic Micelles Phospholipid-based polymer, CdSe Quantum Dots <50 nm Not specified Sustained drug release over 7 days; enables optical imaging. thno.org
pH-Responsive Mixed Micelles Graft and diblock copolymers Not specified Not specified Swells under acidic conditions to release payload effectively. mdpi.com
Reverse Micelle-loaded Lipid Nanocarriers Oil-based nanocarriers with reverse micelles Not specified Up to 90% encapsulation efficiency Diffusion-based sustained release linked to particle morphology. researchgate.net

Nanogel Delivery Platforms

Nanogels are three-dimensional, crosslinked networks of hydrophilic polymers that can hold large amounts of water while maintaining their structure. bohrium.com Their biocompatibility, high drug-loading capacity, and tunable physicochemical properties make them excellent candidates for doxorubicin delivery. nih.govtandfonline.com Doxorubicin is typically loaded into nanogels through electrostatic interactions between the drug's amino groups and the functional groups (e.g., carboxylic acids) within the nanogel polymer network. mdpi.com

A key advantage of nanogels is the ability to engineer them for stimuli-responsive drug release. tandfonline.com Redox-responsive nanogels, for example, incorporate disulfide bonds that are stable in the low glutathione (GSH) environment of the bloodstream but are cleaved in the high-GSH environment inside cancer cells, leading to the disintegration of the nanogel and release of doxorubicin. nih.govtandfonline.com Similarly, pH-sensitive nanogels are designed to release their payload in the acidic conditions of tumors. bohrium.com One study found that doxorubicin-loaded nanogels released only about 39.9% of the drug in 26 hours at normal GSH levels, but rapidly disintegrated in the presence of high GSH concentrations found in cancer cells. tandfonline.com

Targeting moieties can be incorporated into nanogels to enhance their accumulation in tumor tissues. Hyaluronic acid (HA) is a popular choice, as it can bind to CD44 receptors that are often overexpressed on the surface of various cancer cells. nih.govtandfonline.com This targeted approach increases the intracellular concentration of the drug in cancer cells. nih.gov Research has demonstrated high encapsulation efficiencies, with some systems reaching approximately 95%. mdpi.com

Table 3: Characteristics of Doxorubicin-Loaded Nanogel Platforms

Nanogel System Key Components Release Trigger Targeting Moiety Key Research Finding Reference
Hyaluronic-based Nanogels (HNPs) Hyaluronic acid, all-trans retinoid acid, disulfide bonds Redox (High GSH) Hyaluronic Acid (for CD44/LYCE-1) Rapidly disintegrated in cancer microenvironment (20 mM GSH). nih.govtandfonline.com
Chitosan-albumin Nanogel Chitosan (B1678972), albumin pH (faster in acidic medium) None specified Protected doxorubicin from photodegradation; enhanced cytotoxic effect. bohrium.com
Citric acid-based Nanogel Citric acid, pentane-1,2,5-triol Not specified None specified High encapsulation efficiency (~95%); stabilized drug against photodegradation. mdpi.com
pH-sensitive Chitosan Nanogel Chitosan, P(N-Isopropylacrylamide-co-Acrylic acid) pH (acid-sensitive) None specified Drug loading capacity of 51.6% and encapsulation efficiency of 87.14%. bohrium.com

Plant Virus Nanoparticles

Plant virus nanoparticles (VNPs) are an emerging class of nanocarriers for cancer therapy. rsc.org Derived from viruses that infect plants, these nanoparticles are non-infectious to mammals, biocompatible, and biodegradable, making them a novel platform for drug delivery. rsc.orgresearchgate.net Their uniform, highly symmetrical structures can be readily modified both chemically and genetically. A key area of research focuses on high-aspect-ratio, filamentous viruses such as Potato virus X (PVX) and Tobacco mosaic virus (TMV), which have demonstrated enhanced tumor homing and penetration compared to spherical nanoparticles. rsc.orgresearchgate.net

Doxorubicin can be loaded onto or into plant VNPs through several mechanisms. In one approach, doxorubicin was associated with PVX via a simple mixing protocol, likely based on hydrophobic interactions, resulting in a stable complex with approximately 1,000 doxorubicin molecules per viral particle. rsc.orgresearchgate.net Alternatively, covalent conjugation can be used. Researchers have covalently bound doxorubicin molecules to the external surface of the Cowpea mosaic virus (CPMV). nih.gov

The drug release from VNP-based systems can be controlled. For CPMV, the drug is released within the endolysosomal compartment of the cell following the degradation of the protein-based virus carrier. nih.gov In other systems, such as those using Physalis mottle virus (PhMV), doxorubicin has been attached using an acid-sensitive linker, allowing for triggered release in the acidic tumor microenvironment. frontiersin.org In vivo studies using a human breast cancer xenograft model showed that treatment with PVX-doxorubicin resulted in reduced tumor growth. rsc.orgresearchgate.net

Table 4: Plant Virus Nanoparticles for Doxorubicin Delivery

Virus Nanoparticle Type/Shape Size Loading Mechanism Key Finding Reference
Potato virus X (PVX) Filamentous 515 × 13 nm Hydrophobic interaction Stably associated ~1000 DOX molecules per PVX particle. rsc.orgresearchgate.net
Cowpea mosaic virus (CPMV) Icosahedral ~30 nm Covalent conjugation Targeted to the endolysosomal compartment for drug release. nih.gov
Physalis mottle virus (PhMV) Icosahedral ~30 nm Acid-sensitive linker Enabled controlled release of doxorubicin in acidic conditions. frontiersin.org
Tobacco mosaic virus (TMV) Filamentous Not specified Not specified Used for drug delivery and imaging in animal cancer models. tandfonline.com

Other Emerging Drug Delivery Platforms

Dendrimers

Dendrimers are precisely engineered, highly branched macromolecules with a well-defined, three-dimensional architecture. tandfonline.com This unique structure, featuring a central core, repeating branched units, and a high density of surface functional groups, makes them highly suitable for drug delivery applications. tandfonline.comnih.gov Doxorubicin can be either physically encapsulated within the dendrimer's internal cavities or electrostatically attached to its surface. mdpi.comsci-hub.se Polyamidoamine (PAMAM) dendrimers are among the most extensively studied for this purpose. nih.gov

The loading and release of doxorubicin can be finely controlled. Research has shown that the binding efficiency of doxorubicin to cationic PAMAM dendrimers is highest under basic pH conditions, where the doxorubicin molecule is deprotonated. nih.govmdpi.com The drug is immobilized primarily through electrostatic interactions with the surface amine groups of the dendrimer. mdpi.com Conversely, drug release can be triggered by a shift to an acidic environment, a property that is advantageous for targeting tumor cells. dovepress.com Studies with PEGylated PAMAM dendrimers showed sluggish drug release in artificial urine (pH ~6.2), but the release was effectively triggered in a more acidic microenvironment (pH 5.0). dovepress.com

Surface modification of dendrimers is a critical strategy to enhance their performance. tandfonline.com Functionalization with molecules like polyethylene glycol (PEG), known as PEGylation, can improve the biocompatibility and circulation time of the dendrimer-drug complex. tandfonline.comdovepress.com These modifications allow for the development of multifunctional dendrimer systems that offer controlled release and improved bioavailability for doxorubicin. tandfonline.com

Table 5: Research on Dendrimer-Based Doxorubicin Delivery

Dendrimer Type Modification Loading Mechanism Release Trigger Key Finding Reference
G4.0 PAMAM None Electrostatic interaction and internal encapsulation pH change Highest binding efficiency observed under basic conditions (pH > 8.5). nih.govmdpi.com
PAMAM PEGylation (PEG-PAMAM) Encapsulation Acidic pH (5.0) Release was sluggish at near-neutral pH but effective in acidic conditions. dovepress.com
Various Dendrimers Ligand/receptor conjugation Encapsulation or surface loading Not specified Can be linked with receptors for targeted delivery to tumor cells. tandfonline.comsci-hub.se

Cyclodextrin-Based Systems

Cyclodextrins (CDs) are cyclic oligosaccharides composed of glucose units, featuring a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. mdpi.commdpi.com This structure allows them to encapsulate hydrophobic drug molecules, or portions of molecules, forming non-covalent inclusion complexes. rsc.org This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of drugs like doxorubicin. mdpi.comrsc.org Beta-cyclodextrin (β-CD), composed of seven glucose units, is frequently used in pharmaceutical applications. researchgate.net

To create more advanced delivery systems, CDs are often integrated into larger polymeric structures. mdpi.com For example, CDs can be conjugated with polymers like polyethylene glycol (PEG) and targeting ligands such as folic acid (FA) or hyaluronic acid (HA) to form self-assembling nanoparticles. mdpi.commdpi.comresearchgate.net These nanoparticles combine the drug-hosting capability of CDs with the targeting and stability benefits of the polymer backbone. A system composed of β-CD, PEG, and folic acid (CDPF) formed nanoparticles of 38-52 nm that provided sustained release of doxorubicin over 48 hours. researchgate.net

The use of targeting moieties enhances the delivery system's specificity. Hyaluronic acid-cyclodextrin conjugates have been developed to target the CD44 receptor, which is overexpressed in certain cancer cells. mdpi.com This targeted approach was shown to significantly improve the uptake and antiproliferative activity of doxorubicin in cancer cells overexpressing the receptor. mdpi.com Another study combined doxorubicin and cisplatin (B142131) within a visible light-cured glycol chitosan hydrogel containing (2-hydroxypropyl)-beta-cyclodextrin, which demonstrated a sustained release of both drugs over seven days. nih.gov

Table 6: Examples of Cyclodextrin-Based Systems for Doxorubicin Delivery

System Type Key Components Particle Size Release Profile Targeting Moiety Reference
Polymeric Nanoparticles β-CD, Polyethylene glycol (PEG), Folic acid (FA) 38 - 52 nm Sustained release over 48 hours Folic Acid researchgate.net
Hydrogel/CD System Glycol chitosan hydrogel, (2-hydroxypropyl)-beta-cyclodextrin Not applicable Sustained release over 7 days None nih.gov
HA-CD Conjugates Hyaluronic acid (HA), Cyclodextrin Not specified Not specified Hyaluronic Acid (for CD44) mdpi.com
Copolymer Nanoparticles FA-conjugated β-CD, PEG 20 - 80 nm Faster release in acidic conditions Folic Acid mdpi.com

Exosomes

Exosomes have emerged as promising natural nanocarriers for the delivery of this compound, offering advantages such as high biocompatibility, low immunogenicity, and the ability to cross biological barriers. mdpi.commdpi.comthno.org These cell-derived, nano-sized vesicles (typically 30-150 nm in diameter) can encapsulate therapeutic agents and deliver them to specific cells or tissues, potentially enhancing therapeutic efficacy while minimizing systemic toxicity. mdpi.comthno.orgmdpi.com

Mechanisms and Research Findings

The natural targeting capabilities of exosomes are a significant advantage. mdpi.com For example, mesenchymal stem cell (MSC)-derived exosomes have demonstrated a natural chemotaxis towards osteosarcoma cells, improving targeted drug delivery. nih.gov This inherent targeting can be further enhanced through bioengineering. By modifying the surface of exosomes with specific ligands, such as peptides or antibodies, researchers can direct doxorubicin-loaded exosomes to cancer cells that overexpress certain receptors. mdpi.comnih.gov One study demonstrated that engineering exosomes to express the iRGD peptide, which targets αv integrins often found on breast cancer cells, led to specific delivery of doxorubicin to tumor tissues and subsequent inhibition of tumor growth. thno.orgnih.gov

Once the doxorubicin-loaded exosomes reach the target cancer cells, they are internalized, and the drug is released. The acidic environment within tumor cells and their lysosomes can trigger the release of doxorubicin from the exosomes. dovepress.com This pH-dependent release mechanism ensures that the drug is delivered directly to the site of action, increasing its local concentration and effectiveness. dovepress.comnih.gov Studies have reported that doxorubicin-loaded exosomes can lead to enhanced apoptosis and inhibition of cancer cell proliferation and migration compared to the free drug. nih.govnih.govresearchgate.net

Drug Loading and Characterization

Several methods have been developed to load this compound into exosomes, each with varying efficiencies. These methods can be broadly categorized as endogenous or exogenous.

Endogenous Loading: This method involves incubating the parent cells with doxorubicin. nih.gov The cells naturally encapsulate the drug into the exosomes as they are formed. mdpi.com While straightforward, the loading efficiency of this method can be relatively low and is dependent on the cell type and drug concentration. mdpi.com For example, one study reported a packaging efficiency of approximately 11% when loading doxorubicin into mature dendritic cell-derived exosomes using this approach. frontiersin.orgnih.gov

Exogenous Loading: These techniques involve loading the drug into already isolated exosomes. Common methods include:

Electroporation: This technique uses an electrical field to create temporary pores in the exosome membrane, allowing the drug to enter. Encapsulation efficiencies of up to 20% have been reported for loading doxorubicin into exosomes from immature dendritic cells using this method. nih.govnih.govrsc.org

Sonication: This method uses ultrasound to load the drug. It has been reported to achieve higher encapsulation efficiencies, around 50%, for loading doxorubicin into natural killer (NK) cell-derived exosomes. nih.gov

Incubation: Simply incubating exosomes with doxorubicin can also lead to drug loading, though it often results in lower efficiency compared to other methods. mdpi.com

Extrusion: This method involves forcing the exosome and drug mixture through a membrane with a specific pore size, which can improve loading efficiency. nih.gov

The following table summarizes key findings from various research studies on doxorubicin-loaded exosomes.

Parental Cell Type Loading Method Encapsulation Efficiency Key Findings References
Mature Dendritic Cells (mDCs)Endogenous~11%ExoDS specifically targeted breast cancer cells and cancer stem cells, reducing the expression of cancer stem cell markers in vivo. frontiersin.orgnih.gov
Mesenchymal Stem Cells (MSCs)ElectroporationUp to 35%MUC1 aptamer-decorated exosomes selectively delivered doxorubicin to MUC1-positive colorectal cancer cells, suppressing tumor growth in vivo. researchgate.net
Natural Killer (NK) CellsUltrasonication~50%DOX-NK-Exos demonstrated greater cytotoxicity against triple-negative breast cancer spheroids compared to free doxorubicin. nih.govmums.ac.ir
Immature Dendritic Cells (imDCs)ElectroporationUp to 20%iRGD-engineered exosomes specifically delivered doxorubicin to αv integrin-positive breast cancer cells, inhibiting tumor growth. nih.govrsc.org
Pancreatic Cancer Cells, Macrophages, Pancreatic Stellate CellsEndogenousVaried (PCCs highest)Macrophage-derived exosomes showed the highest antitumor activity despite lower drug loading compared to pancreatic cancer cell-derived exosomes. dovepress.com
Human Placental MSCsNot specifiedNot specifiedMagnetized exosomes (Exo-Dox-NPs) showed stable drug release in the acidic tumor environment and enhanced antitumor activity in breast cancer models. dovepress.com

Synthetic Approaches and Derivatization of Doxorubicin Hydrochloride

Synthesis of Novel Doxorubicin (B1662922) Hydrochloride Analogues

The synthesis of new doxorubicin analogues often involves complex chemical strategies to modify the core structure. These modifications can be broadly categorized into changes in the glycosidic linkage and alterations to the anthraquinone (B42736) ring system.

Glycosidic Linkage Modifications

The daunosamine (B1196630) sugar is crucial for the anticancer activity of doxorubicin, as the aglycone alone (doxorubicinone) is inactive. universiteitleiden.nl Modifications to this sugar moiety or its linkage to the aglycone can significantly impact the biological activity of the resulting analogue.

One approach involves the synthesis of doxorubicin analogues with different sugar residues. For instance, researchers have prepared daunorubicin (B1662515) analogues (a closely related compound to doxorubicin) with unnatural monosaccharides like acosamine (B1199459) and 4-amino-2,3,6-trideoxy-l-threo-hexopyranose. acs.org The synthesis of these analogues often involves the use of thioglycoside activation for the glycosylation of the aglycone core. acs.org

Another strategy is the creation of disaccharide analogues. A novel doxorubicin disaccharide analogue, MEN 10755, has been synthesized and shown to be more effective than doxorubicin as a topoisomerase II poison. researchgate.net The synthesis involves the assembly of the aglycone and the disaccharide moieties. researchgate.net

Furthermore, the stereochemistry of the glycosidic linkage can be altered. The synthesis of doxorubicin analogues with all possible stereoisomers of the aminoglycoside moiety has been reported. acs.org These syntheses can involve glycosylation reactions with poor stereoselectivity, requiring separation of the desired anomer, or highly stereoselective glycosylations depending on the specific donor and acceptor molecules used. acs.org For example, the glycosylation of a protected doxorubicinone (B1666622) acceptor with a specific daunosamine donor can yield the desired α-anomer with excellent stereoselectivity. acs.org

The introduction of an azido (B1232118) group at the 3' position of the daunosamine sugar has also been explored. These 3'-azido derivatives of doxorubicin have been synthesized from the parent drug and have shown activity against drug-resistant cancer cell lines. usp.br The synthesis of novel glycosides can also be achieved by glycosylating daunorubicinone with 2-azido glucosyl and galactosyl donors using promoters like HgO/HgBr2 or TMSOTf. usp.br

Anthraquinone Ring Modifications

The anthraquinone core of doxorubicin is another key target for synthetic modifications. Changes to the substitution pattern of the four-ring system can lead to analogues with altered pharmacological profiles.

One area of focus has been the B-ring of the anthracycline. Researchers have explored the total synthesis of derivatives where a hydroxyl group in the B-ring is removed or replaced with a nitro or amino group. nih.gov While these modifications yielded compounds with promising pharmacological activity, they did not significantly alter the activity against multidrug-resistant tumors. nih.gov

The replacement of the anthraquinone core with simpler aromatic moieties has also been investigated. A panel of daunorubicin analogues has been prepared where the anthraquinone core is replaced by a functionalized 1,2,3,4-tetrahydro-naphthalene or 1,2,3,4-tetrahydro-anthracene core. acs.org The synthesis of these analogues involved an enantioselective ring opening of benzo-fused norbornene derivatives. acs.org

Conjugation Strategies for Enhanced Properties

Conjugating doxorubicin to other molecules can enhance its properties by creating prodrugs that release the active drug under specific conditions or by improving its delivery to tumor cells.

Doxorubicin Hydrochloride-Formaldehyde Conjugates

Doxorubicin can react with formaldehyde (B43269) to form conjugates that exhibit enhanced cytotoxicity. nih.gov The synthetic formaldehyde conjugate of doxorubicin, known as doxoform, is believed to act as a prodrug to an active metabolite. nih.gov This conjugate can be formed by reacting doxorubicin with formaldehyde in a solution. nih.gov The linkage between doxorubicin and formaldehyde can occur at the 3'-amino group of the daunosamine sugar. aacrjournals.org It has been proposed that doxorubicin catalyzes the production of formaldehyde, which then bonds to the amino sugar to produce an active metabolite that crosslinks DNA. nih.gov The formation of doxorubicin-DNA adducts is enhanced in the presence of exogenous formaldehyde. nih.gov

Formaldehyde can also be used to conjugate doxorubicin to other molecules, such as guanosine (B1672433) triphosphate (GTP). researchgate.net This conjugation occurs between the 2-NH2 group of guanine (B1146940) and the 3'-NH2 of daunosamine. researchgate.net

This compound-Unsaturated Fatty Acid Conjugates

Conjugating doxorubicin with unsaturated fatty acids is another strategy to create lipophilic prodrugs. Amide derivatives of doxorubicin have been synthesized by reacting the amino group of doxorubicin with unsaturated fatty acids like α-linolenic acid (LNA) and docosahexaenoic acid (DHA). researchgate.netosti.gov Double-substituted derivatives with both amide and ester linkages have also been created. researchgate.netosti.gov The synthesis of fatty acyl amide derivatives can be achieved through a coupling reaction of doxorubicin and the fatty acid in the presence of a coupling agent like HBTU. chapman.edu

These conjugates are designed with the expectation that the lipophilic nature of the fatty acyl chains will enhance the sustained effect and biological activity of the parent drug. chapman.edu For example, a conjugate of docosahexaenoic acid (DHA) and doxorubicin linked via a hydrazone bond at position 13 formed a lipophilic prodrug that could release doxorubicin at a lower pH. chapman.edu

The table below summarizes some of the synthesized doxorubicin-unsaturated fatty acid conjugates and their reported properties.

Conjugate TypeFatty AcidLinkageReported Property
Amide Derivativeα-Linolenic Acid (LNA)AmideLower cytotoxicity but higher selectivity than doxorubicin. researchgate.netosti.gov
Amide DerivativeDocosahexaenoic Acid (DHA)AmideLower cytotoxicity but higher selectivity than doxorubicin. researchgate.netosti.gov
Double-Substituted Derivativeα-Linolenic Acid (LNA)Amide and EsterMore promising compared to conjugates with only an amide linkage. researchgate.netosti.gov
Double-Substituted DerivativeDocosahexaenoic Acid (DHA)Amide and EsterMore promising compared to conjugates with only an amide linkage. researchgate.netosti.gov
Hydrazone ConjugateDocosahexaenoic Acid (DHA)HydrazoneLipophilic prodrug with pH-sensitive release. chapman.edu

This compound-Polymer Conjugates

Conjugating doxorubicin to polymers can create macromolecular drug delivery systems with improved pharmacokinetics and tumor targeting capabilities through the enhanced permeability and retention (EPR) effect. Various polymers have been used for this purpose, often employing pH-sensitive linkers to ensure drug release in the acidic tumor microenvironment.

One common strategy is to use a hydrazone bond, which is stable at physiological pH (7.4) but hydrolyzes at the lower pH found in endosomes and lysosomes (around 5.0). doi.orgugent.be This allows for the controlled release of doxorubicin inside cancer cells. doi.orgugent.be

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are widely studied carriers for doxorubicin. researchgate.netgoogle.com The drug is typically attached via a hydrolytically degradable hydrazone bond. researchgate.net The synthesis involves the preparation of a polymeric precursor containing hydrazide groups, followed by the reaction with this compound. google.com Modifications to the HPMA polymer chain, such as the introduction of charged groups, can influence the rate of drug release. researchgate.net

Poly(2-oxazoline)s, such as poly(2-methyl-2-oxazoline) (PMeOx), are another class of polymers used for doxorubicin conjugation. doi.orgugent.be The synthesis of these conjugates involves an acid-catalyzed reaction of this compound with a hydrazide-containing polymer carrier. doi.orgugent.be The resulting conjugates can have high drug loading and exhibit pH-responsive drug release. doi.org

The table below presents data on doxorubicin-polymer conjugates from a study using PMeOx and PEtOx (poly(2-ethyl-2-oxazoline)) carriers. doi.orgugent.be

ConjugatePolymer CarrierDrug Loading (wt%)Hydrodynamic Diameter (Dh) (nm)Doxorubicin Release at pH 5.0 (24h)
MD1PMeOx (lower molar mass)7.1 - 8.4~7.5~90%
MD2PMeOx (higher molar mass)7.1 - 8.49.0 - 9.5~90%
ED1PEtOx (lower molar mass)7.1 - 8.4~7.5~90%
ED2PEtOx (higher molar mass)7.1 - 8.49.0 - 9.5~90%

These findings demonstrate the successful synthesis of polymer-doxorubicin conjugates with controlled characteristics. The conjugates are stable at physiological pH, with less than 5% drug release after 24 hours, but show rapid release in acidic conditions, which is a desirable feature for tumor-targeted drug delivery. doi.orgugent.be

This compound-Protein Conjugates

The conjugation of this compound to proteins is a key strategy to enhance its therapeutic index by improving tumor targeting and reducing systemic toxicity. This approach leverages the physiological pathways and targeting capabilities of specific proteins to deliver the cytotoxic agent more selectively to cancer cells. Various proteins, including antibodies, albumin, and transferrin, have been explored as carriers for doxorubicin. The conjugation methods typically involve the formation of stable or cleavable linkages between the drug and the protein.

One common approach involves the use of bifunctional linkers that react with functional groups on both doxorubicin and the protein. For instance, the primary amine group on the daunosamine sugar of doxorubicin is a frequent target for conjugation. tdl.orgjscimedcentral.com Linkers such as N-succinimidyl S-acetylthioacetate (SATA) and succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate (SMCC) can be employed to create these connections. jscimedcentral.comtandfonline.com For example, SMCC contains an NHS-ester that reacts with the amine group of doxorubicin and a maleimide (B117702) group that can subsequently react with thiol groups on the protein, forming a stable thioether linkage. jscimedcentral.comjscimedcentral.com

Another strategy utilizes cobalt coordination chemistry, where cobalt ions can reversibly crosslink the primary amine of doxorubicin with lysine (B10760008) residues on a protein. tdl.org This method offers a dative bond formation that can be advantageous for controlled drug release. tdl.org Hydrazone linkages, formed between a carbonyl group on doxorubicin (or a derivative) and a hydrazine-functionalized protein or linker, are also widely used. tandfonline.com These bonds are typically acid-sensitive, allowing for preferential drug release in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes. frontiersin.orgnih.gov

Researchers have successfully conjugated doxorubicin to a variety of proteins to enhance its therapeutic properties. These protein-drug conjugates aim to exploit the natural functions of the carrier proteins for targeted delivery. tdl.org

Table 1: Examples of this compound-Protein Conjugates

Carrier ProteinLinkage TypeRationale for ConjugationKey Findings
Albumin Non-covalent complex, pH-sensitive linkerAlbumin is the most abundant plasma protein and can accumulate in tumors through the enhanced permeability and retention (EPR) effect. nih.govnih.govNon-covalent complexes of doxorubicin derivatives with human serum albumin (HSA) have shown improved solubility and antiproliferative activity against resistant cancer cells. nih.gov Conjugates with an albumin-binding domain (ABD) via a pH-sensitive linker demonstrated prolonged plasma half-life and increased tumor accumulation. nih.gov
Transferrin Cobalt coordination, Disulfide bondThe transferrin receptor (TfR) is often overexpressed on the surface of cancer cells, making transferrin an excellent targeting ligand. tdl.orgmdpi.comDoxorubicin has been conjugated to transferrin using cobalt coordination chemistry. tdl.org Peptide-doxorubicin conjugates targeting the TfR have been synthesized with disulfide linkers, which are cleaved in the reducing intracellular environment to release the drug. mdpi.com
Immunoglobulin G (IgG) Cobalt coordinationAntibodies can be engineered to specifically target tumor-associated antigens, offering a highly selective delivery mechanism (Antibody-Drug Conjugates or ADCs). tdl.orgtandfonline.comCobalt coordination has been used to link doxorubicin to IgG. tdl.org Sortase-mediated antibody conjugation (SMAC) technology has been developed to create site-specific ADCs with anthracycline payloads, showing high serum stability. tandfonline.com
Melanotransferrin (p97) Hydrazone bondMelanotransferrin is found in capillary endothelial cells of the human brain and may facilitate transport across the blood-brain barrier. tandfonline.comDoxorubicin-p97 conjugates have been synthesized using hydrazone linkers with the potential to treat brain tumors. tandfonline.com
γ-Globulin Amide bond (via EDC/NHS chemistry)γ-Globulin can be used to functionalize nanoparticles, creating a protein corona that can be conjugated with doxorubicin. mdpi.comDoxorubicin conjugated to γ-globulin-functionalized gold nanoparticles showed enhanced cellular uptake and cytotoxicity in C6 glioma cells. mdpi.com
Cell-Penetrating Peptides (e.g., TAT, (WR)8WKβA) Disulfide bond, Glutarate linkerThese peptides can facilitate the translocation of conjugated cargo across cell membranes, potentially overcoming drug resistance. jscimedcentral.commdpi.comA TAT peptide-doxorubicin conjugate using a disulfide bond showed increased drug concentration in resistant MCF-7 cells. jscimedcentral.com A [(WR)8WKβA]-doxorubicin conjugate demonstrated increased cellular uptake and retention in doxorubicin-resistant ovarian cancer cells. mdpi.com
PD-L1 Polypeptide (PPA1) pH-sensitive linkerTargets the programmed death-ligand 1 (PD-L1), which is often overexpressed on tumor cells, and can also modulate the immune response. frontiersin.orgThe PPA1-doxorubicin conjugate specifically enriched within tumors, released doxorubicin in the acidic tumor microenvironment, and enhanced the anti-tumor immune response. frontiersin.org

Design of this compound Derivatives to Overcome Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often leading to treatment failure. nih.gov A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents like doxorubicin from cancer cells, reducing their intracellular concentration and efficacy. frontiersin.orgdovepress.com To circumvent MDR, various doxorubicin derivatives have been designed and synthesized with the goal of evading or inhibiting these efflux pumps, enhancing cellular uptake, or inducing cell death through alternative pathways. semanticscholar.org

Another approach is to conjugate doxorubicin with moieties that facilitate cellular entry through mechanisms other than passive diffusion, thereby bypassing the efflux pumps. mdpi.com Conjugation with cell-penetrating peptides (CPPs) has proven effective in increasing the intracellular concentration of doxorubicin in resistant cells. mdpi.com For instance, a conjugate of doxorubicin with a cyclic peptide, [(WR)8WKβA], demonstrated enhanced cellular uptake and was able to overcome doxorubicin resistance in SK-OV-3 cells. mdpi.com

Furthermore, derivatization can aim to introduce new mechanisms of action or to synergize with other therapeutic effects. The conjugation of doxorubicin with dexamethasone (B1670325) created a derivative (DexDOX) that induced apoptosis without entering the nucleus, a departure from doxorubicin's primary mechanism of inhibiting topoisomerase II. dovepress.com This conjugate retained its cytotoxicity in MDR-1-overexpressing cells. dovepress.com Similarly, conjugating doxorubicin to fatty acids like palmitic acid has been explored. nih.gov A doxorubicin-palmitic acid conjugate with a hydrazone linkage (DOX-N2H-Palm) showed significantly higher accumulation in doxorubicin-resistant MCF-7/ADR cells compared to native doxorubicin. nih.gov

Some strategies focus on co-delivering doxorubicin with an MDR modulator. For example, resveratrol, a natural compound known to modulate MDR, has been co-encapsulated with doxorubicin in micelles. mdpi.com These multifunctional micelles were shown to reverse MDR by enhancing doxorubicin accumulation, down-regulating P-gp expression, and inducing mitochondria-dependent apoptosis. mdpi.com Other small molecules, such as certain chalcone (B49325) and benzimidazole (B57391) derivatives, have been identified as P-gp inhibitors and can be used in combination with doxorubicin to restore its efficacy in resistant cells. frontiersin.orgresearchgate.netnih.gov

Table 2: this compound Derivatives Designed to Overcome Multidrug Resistance

Derivative/StrategyModification/MechanismTarget Cell Line(s)Key Research Findings
3'-azido analogue of Doxorubicin (ADOX) Modification at the 3'-amino group to an azido group. nih.govmdpi.comMCF-7/DNR, K562/DOXCircumvents P-gp recognition, leading to lower drug resistance index and higher in vivo efficacy compared to doxorubicin. nih.govmdpi.com
Doxorubicin-palmitic acid conjugate (DOX-N2H-Palm) Covalent attachment of palmitic acid via a hydrazone linkage. nih.govMCF-7/ADRShowed 4- to 10-fold higher accumulation within resistant cells compared to native doxorubicin. nih.gov
[(WR)8WKβA]-Doxorubicin Conjugate Conjugation with a cell-penetrating peptide. mdpi.comSK-OV-3 (Dox-resistant)Increased cellular uptake and retention of doxorubicin, overcoming resistance mediated by efflux pumps. mdpi.com
Doxorubicin-conjugated dexamethasone (DexDOX) Conjugation of doxorubicin's 3' amino group to dexamethasone. dovepress.comMCF-7 (MDR-1-overexpressing)Induced apoptosis without nuclear entry and retained cytotoxicity in resistant cells. dovepress.com
Poly(l-histidine)-based micelles with Doxorubicin and Resveratrol Co-delivery of doxorubicin and an MDR modulator (resveratrol) in pH-sensitive micelles. mdpi.comMCF-7/ADRReversed MDR by enhancing doxorubicin accumulation, down-regulating P-gp, and inducing apoptosis. mdpi.com
Doxorubicin-EGF receptor-binding peptide (DOX-EBP) conjugate Conjugation to a peptide targeting the EGF receptor. nih.govSW480/DOXOvercame drug resistance by increasing drug accumulation in resistant cells; the conjugate was not a substrate for ABC transporter proteins. nih.gov
Combination with Chalcone Derivative C49 Co-administration with a P-gp inhibitor. frontiersin.orgMCF-7/DOXC49 reversed doxorubicin resistance by inhibiting P-gp expression and the PI3K/Akt signaling pathway. frontiersin.org
Combination with GHRH antagonist (MIA-602) Co-administration with an antagonist of growth hormone-releasing hormone. oncoscience.usMX-1 (Doxorubicin-resistant)Suppressed the expression of the MDR1 gene and efflux pump function, restoring sensitivity to doxorubicin. oncoscience.us
Combination with Benzimidazole Derivative VII Co-administration with an ABCB1 inhibitor. researchgate.netnih.govCEM/ADR 5000The benzimidazole derivative inhibited ABCB1, resulting in a synergistic effect and a significant decrease in the IC50 of doxorubicin in resistant cells. researchgate.netnih.gov

Preclinical Research Models and Methodologies for Doxorubicin Hydrochloride Studies

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools in the preclinical assessment of doxorubicin (B1662922) hydrochloride, offering a controlled environment to study its effects at the cellular and molecular level. These models range from simple two-dimensional monolayers to more complex three-dimensional systems that better mimic the in vivo tumor microenvironment.

Three-Dimensional (3D) Cell Culture Systems

To overcome the limitations of 2D models, three-dimensional (3D) cell culture systems have been increasingly adopted in doxorubicin research. These models, which include multicellular spheroids and organoids, better recapitulate the architecture, cell-cell interactions, and physiological gradients of in vivo tumors. frontiersin.orgnih.gov

Multicellular spheroids are aggregates of cancer cells that grow in a spherical shape, creating gradients of nutrients, oxygen, and drug penetration. frontiersin.org This structure often consists of an outer layer of proliferating cells, an intermediate layer of quiescent cells, and a central necrotic core, closely resembling the microenvironment of a solid tumor. nih.govnih.gov

Studies have consistently shown that cells grown in spheroids exhibit increased resistance to doxorubicin compared to their 2D counterparts. mdpi.com For example, while doxorubicin was cytotoxic to BT-20 cells in monolayers at nanomolar concentrations, the same concentrations had minimal effect on the size or metabolic activity of BT-20 spheroids. mdpi.comnih.gov Significant effects on spheroid integrity were only observed at much higher concentrations (≥6 µM). mdpi.com Similarly, Colo205 spheroids demonstrated greater resistance to doxorubicin compared to monolayer cultures. researchgate.net The cytotoxic effect of doxorubicin in spheroids is also size-dependent, with larger spheroids showing more prominent cell death in the core. nih.gov The physical barrier presented by the dense cell packing and extracellular matrix in spheroids can limit doxorubicin penetration, contributing to this resistance. nih.gov

The table below summarizes the comparative cytotoxicity of Doxorubicin in 2D vs. 3D models for different cell lines.

Cell Line2D Model Finding3D Spheroid Model FindingReference
BT-20 Dose-dependent cytotoxicity (IC50: 310 nM)Reduced sensitivity; effects only at ≥6 µM mdpi.comnih.gov
Colo205 16.67% cell viability after 48h42.85% cell viability after 48h researchgate.net
A549 Higher sensitivityIncreased resistance rsc.org
MCF-7 Higher sensitivityReduced antiproliferative and apoptosis-inducing effect eurjbreasthealth.com
MDA-MB-231 Higher sensitivityReduced antiproliferative and apoptosis-inducing effect eurjbreasthealth.com

Organoid models represent a more advanced 3D culture system, as they are derived from stem cells or patient tissues and can self-organize into structures that mimic the architecture and function of specific organs. biorxiv.orgnih.gov Cardiac and intestinal organoids have been particularly valuable in studying the tissue-specific toxicity of doxorubicin.

Human cardiac organoids have been successfully used to model doxorubicin-induced cardiotoxicity. nih.gov When treated with doxorubicin, these organoids exhibit reduced size, decreased contraction rates, and disrupted synchronous beating, mirroring the clinical cardiotoxic effects of the drug. biorxiv.orgbiorxiv.org These models provide a human-relevant platform to investigate the mechanisms of cardiac damage and to screen for potential cardioprotective agents. biorxiv.org

Similarly, 3D human intestinal organoids, including both small intestine and colon organoids, have been used to investigate the molecular mechanisms of doxorubicin-induced gastrointestinal toxicity. nih.govresearchgate.net Studies have shown that doxorubicin affects key biological pathways in these organoids, such as the cell cycle, the p53 signaling pathway, and oxidative stress. nih.gov Interestingly, distinct responses have been observed between colon and small intestine organoids, highlighting the importance of using tissue-specific models. nih.govresearchgate.net

Doxorubicin Hydrochloride-Sensitive and Resistant Cell Line Characterization

A crucial aspect of preclinical doxorubicin research is the use and characterization of both sensitive and resistant cancer cell lines. This allows for the investigation of mechanisms underlying drug resistance and the development of strategies to overcome it.

Resistant cell lines are often developed in the laboratory by culturing sensitive cells with gradually increasing concentrations of doxorubicin. frontiersin.org For example, the HCT116 doxorubicin-resistant (HCT116-DoxR) cell line was generated in this manner. frontiersin.org Characterization of such cell lines often reveals the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively transport doxorubicin out of the cell, reducing its intracellular concentration and cytotoxic effect. frontiersin.orgjst.go.jp

Comparative studies between sensitive and resistant cell lines have demonstrated significant differences in drug uptake and retention. jst.go.jp Resistant cells typically show lower intracellular accumulation of doxorubicin compared to their sensitive counterparts. jst.go.jp Furthermore, the growth rate of cancer cells can also influence their sensitivity to doxorubicin, with some studies suggesting that cells with a slower growth rate may exhibit higher resistance. jst.go.jp

The development of chemoresistance can also be studied in 3D models. For instance, heterotypic spheroids, which include both cancer cells and fibroblasts, can be used to investigate the role of the tumor microenvironment in modulating doxorubicin resistance. frontiersin.org

The table below shows a list of doxorubicin-sensitive and resistant cell lines used in research.

Cell LineTypeSensitivity to DoxorubicinKey FindingsReference
MCF-7/WT Human Breast AdenocarcinomaSensitiveShows sensitivity to increasing concentrations of doxorubicin. mdpi.com
MCF-7/DOX Human Breast AdenocarcinomaResistantShows enhanced efficacy when combined with electroporation. mdpi.com
HCT116 Colorectal CarcinomaSensitiveUsed to generate the resistant HCT116-DoxR cell line. frontiersin.org
HCT116-DoxR Colorectal CarcinomaResistantOverexpresses P-glycoprotein (P-gp). frontiersin.org
A2780/DOX R Ovarian CarcinomaResistantUsed in xenograft models to test the efficacy of novel drug delivery systems. nih.gov
JIMT-1 Human Breast CancerSensitiveUsed to study the combinatorial effects of doxorubicin and dexrazoxane. nih.gov
MDA-MB-468 Human Breast CancerSensitiveUsed to study the combinatorial effects of doxorubicin and dexrazoxane. nih.gov
SNU449 Human Liver CancerResistantShows significantly lower sensitivity compared to other liver and breast cancer cell lines. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and antitumor efficacy of this compound in a whole-organism context. nih.govresearchgate.net These models, primarily involving rodents and pigs, allow for the investigation of complex biological interactions that cannot be fully replicated in vitro. researchgate.netmdpi.com

Mouse models, particularly xenograft models where human tumor cells are implanted into immunodeficient mice, are widely used to assess the antitumor activity of doxorubicin and its various formulations. nih.govrsc.org These models have been instrumental in demonstrating the efficacy of novel drug delivery systems, such as liposomal doxorubicin, which can enhance tumor targeting and reduce systemic toxicity. researchgate.netrsc.org For instance, studies in mouse liver cancer models have shown that targeted liposomal doxorubicin formulations can lead to higher drug accumulation in the liver tumor tissue compared to conventional doxorubicin, while having lower accumulation in the heart. researchgate.net

Rat models are frequently employed to study doxorubicin-induced cardiotoxicity. researchgate.netaacrjournals.org Chronic administration of doxorubicin to rats can induce a cardiomyopathy that mimics the clinical condition seen in patients, characterized by a decline in left ventricular ejection fraction and fractional shortening. researchgate.net These models are crucial for understanding the pathophysiology of doxorubicin's cardiac side effects and for testing potential cardioprotective strategies. aacrjournals.orgjove.com

Larger animal models, such as pigs, are also utilized, particularly for studying cardiovascular effects, as their cardiac physiology is more similar to that of humans. mdpi.com Intravenous administration of doxorubicin in pigs can be used to model cardiotoxicity in a way that more closely resembles the clinical scenario. mdpi.com

The table below provides an overview of in vivo animal models used in this compound research.

Animal ModelPurposeKey FindingsReference
Mouse (Xenograft) Antitumor efficacy, PharmacokineticsEvaluation of novel drug formulations (e.g., liposomes) for enhanced tumor targeting and efficacy. nih.govresearchgate.netrsc.org
Rat Cardiotoxicity studiesDevelopment of dilated cardiomyopathy, allowing for the study of cardioprotective agents. researchgate.netaacrjournals.orgjove.com
Pig Cardiotoxicity studiesProvides a large animal model with cardiac physiology similar to humans for more realistic cardiotoxicity assessment. mdpi.com

Xenograft Models

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a fundamental tool in this compound research. These models allow for the in vivo assessment of drug efficacy against human-derived cancers.

A common application is the evaluation of novel drug delivery systems. For instance, studies have utilized xenograft models to compare the efficacy of liposomal this compound formulations against standard doxorubicin. In one such study, athymic nude mice were transplanted with MX-1 human mammary carcinoma xenografts. springermedizin.de The results demonstrated that treatment with a liposomal this compound injection led to a significant reduction in tumor volume. springermedizin.deresearchgate.net Specifically, moderate antitumor activity was observed from day 17 onwards in mice treated with a liposomal formulation. springermedizin.de

Another study focused on overcoming drug resistance in breast cancer using doxorubicin-loaded polymeric micelles in a xenograft model with MCF-7 human breast tumor-bearing nude mice. mdpi.com The findings showed that multiple injections of the doxorubicin-loaded micelles resulted in greater tumor growth inhibition compared to free doxorubicin. mdpi.com

Furthermore, xenograft models are crucial for investigating targeted therapies. For example, this compound loaded in ApoE peptide-functionalized polymersomes was tested on an orthotopic U-87 MG human glioblastoma xenograft model in nude mice. dovepress.com This targeted formulation showed significantly better growth inhibition of the glioblastoma tumors compared to non-targeted and conventional liposomal doxorubicin. dovepress.com Similarly, in a study on metastatic breast cancer, a combination of doxorubicin and a TGFβ inhibitor was evaluated in a nude mouse xenograft model of human breast cancer, demonstrating improved inhibition of tumor growth. plos.org

Table 1: Selected Studies of this compound in Xenograft Models

Tumor Type Xenograft Model Key Findings
Human Mammary Carcinoma MX-1 xenografts in athymic nude mice Liposomal this compound significantly reduced tumor volume. springermedizin.deresearchgate.net
Human Breast Cancer MCF-7 xenografts in nude mice Doxorubicin-loaded micelles showed greater tumor growth inhibition than free doxorubicin. mdpi.com
Human Glioblastoma U-87 MG orthotopic xenografts in nude mice ApoE-functionalized polymersomes with this compound demonstrated superior tumor growth inhibition. dovepress.com
Human Breast Cancer MDA-MB-231 orthotopic xenografts in nude mice Combination with a TGFβ inhibitor enhanced doxorubicin's efficacy. plos.org
Human Hepatocellular Carcinoma Huh-7 xenografts in nude mice Anti-CD147 immunoliposomes with doxorubicin showed superior anti-tumor activity. nih.gov
Human Osteosarcoma 143B xenografts in nude mice Local delivery of doxorubicin via hydroxyapatite (B223615) nanoparticles effectively halted tumor growth. mdpi.com

Syngeneic Models

Syngeneic models, where tumor cells from a specific mouse strain are implanted into mice of the same inbred strain, offer the significant advantage of a fully competent immune system. This allows for the investigation of immunomodulatory effects of chemotherapies like this compound.

A key area of research using syngeneic models is the evaluation of liposomal formulations of this compound. In a study utilizing WEHI 164 syngeneic fibrosarcoma-bearing BALB/c mice, a liposomal this compound injection was compared to a reference product. springermedizin.de Both formulations resulted in a significant reduction in tumor volume, with high antitumor activity observed. springermedizin.deresearchgate.net

Syngeneic models are also instrumental in studying the interplay between chemotherapy and the tumor microenvironment. For instance, the 4T1 murine breast cancer model in BALB/c mice is frequently used. Research has shown that doxorubicin can induce an epithelial-mesenchymal transition (EMT) and promote invasion in 4T1 cells. plos.org However, combining doxorubicin with a TGFβ type I receptor kinase inhibitor significantly inhibited these effects and reduced tumor growth and lung metastasis in this orthotopic syngeneic model. plos.org Another study using the 4T1 orthotopic model investigated novel micellar formulations of doxorubicin, which demonstrated effective inhibition of tumor growth and lung metastasis. dovepress.com

Table 2: Research Findings in Syngeneic Models with this compound

Tumor Model Mouse Strain Investigated Aspect Key Findings
WEHI 164 Fibrosarcoma BALB/c Efficacy of liposomal doxorubicin Significant tumor volume reduction and high antitumor activity. springermedizin.deresearchgate.net
4T1 Breast Cancer BALB/c Combination therapy with TGFβ inhibitor Enhanced efficacy in reducing tumor growth and lung metastasis. plos.org
4T1 Breast Cancer BALB/c Novel micellar doxorubicin Effective inhibition of tumor growth and lung metastasis. dovepress.com

Orthotopic Models

Orthotopic models involve implanting tumor cells or tissues into the corresponding organ of origin in an animal model. This approach more accurately mimics the natural tumor microenvironment and metastatic progression compared to subcutaneous implantation.

In the context of this compound research, orthotopic models are invaluable for studying metastatic diseases. For example, an orthotopic model of human osteosarcoma was developed in the tibia of mice to test a doxorubicin-functionalized hydroxyapatite delivery system. mdpi.com This local delivery method was effective in eradicating the tumor and reducing bone destruction after surgical resection. mdpi.com

Similarly, an orthotopic glioblastoma xenograft model was established by intracranial transplantation of U-87 MG-luciferase tumor tissue in nude mice. dovepress.com This model was used to demonstrate the enhanced therapeutic efficacy of doxorubicin delivered via ApoE peptide-functionalized polymersomes, which led to significant survival benefits. dovepress.com

The 4T1 orthotopic mouse model of breast cancer is also widely used to study metastasis. In one study, this model was used to show that a novel aptamer-modified micellar formulation of doxorubicin exhibited the most effective inhibition of tumor growth and lung metastasis compared to other doxorubicin formulations. dovepress.com Another study utilized an orthotopic rat model of hepatocellular carcinoma to compare the delivery efficiency of doxorubicin-loaded nanobubbles and microbubbles, highlighting the importance of the tumor's vascular characteristics in drug delivery. nih.gov

Table 3: Applications of Orthotopic Models in this compound Research

Cancer Type Model Details Purpose of Study Significant Outcome
Osteosarcoma Human osteosarcoma cells in mouse tibia Evaluate local doxorubicin delivery Halted tumor growth and prevented bone destruction. mdpi.com
Glioblastoma U-87 MG-luciferase cells in nude mice brains Test targeted doxorubicin delivery Improved survival with ApoE-functionalized polymersomes. dovepress.com
Breast Cancer 4T1 cells in mammary fat pad of BALB/c mice Investigate novel drug delivery for metastasis Aptamer-modified micelles showed superior inhibition of tumor growth and metastasis. dovepress.com
Hepatocellular Carcinoma N1-S1 hepatoma cells in Sprague Dawley rats Compare nanobubble vs. microbubble delivery Demonstrated influence of tumor vasculature on drug delivery. nih.gov

Transgenic Mouse Models

Transgenic mouse models, which are genetically engineered to develop specific types of cancer, provide a powerful tool for studying tumorigenesis and evaluating therapeutic interventions in a system where tumors arise spontaneously in an immunocompetent host.

One study utilized FVB/N transgenic mice that overexpress the HER-2/neu oncogene, leading to the development of mammary tumors. cyberleninka.ru These mice were treated with doxorubicin encapsulated in a delivery system based on porous calcium carbonate vaterites. The results indicated that formulations with a higher doxorubicin-to-delivery system ratio were more effective in suppressing tumor growth. cyberleninka.ru

In another example, transgenic mice developing adrenal neuroblastoma were used to assess the antitumor effects of both unencapsulated and liposomal doxorubicin. nih.gov The study found that while both forms of doxorubicin inhibited tumor growth, the combination with gefitinib, an EGFR inhibitor, resulted in stronger tumor suppression and delayed regrowth. nih.gov This was attributed to gefitinib-induced changes in the tumor's vascular environment, which enhanced the effect of doxorubicin. nih.gov

Furthermore, a transgenic mouse model of retinoblastoma was used to noninvasively monitor tumor growth and response to doxorubicin treatment. aacrjournals.org This model demonstrated that doxorubicin treatment could induce a stasis in tumor development, leading to a significant increase in the survival of the mice. aacrjournals.org

Table 4: this compound Studies in Transgenic Mouse Models

Transgenic Model Cancer Type Therapeutic Approach Key Research Finding
FVB/N (HER-2/neu overexpression) Mammary Adenocarcinoma Doxorubicin in calcium carbonate delivery system Higher drug-to-carrier ratio led to more efficient tumor suppression. cyberleninka.ru
Transgenic mice with adrenal tumors Adrenal Neuroblastoma Doxorubicin alone and in combination with gefitinib Combination therapy strongly suppressed tumor growth and delayed regrowth. nih.gov
POMCcre-POMCluc;RbF19/F19 Pituitary Tumors (Retinoblastoma pathway) Systemic doxorubicin treatment Doxorubicin induced stasis of tumor development and increased survival. aacrjournals.org
B6C3F1 Mouse Model Not cancer-specific Development of doxorubicin-induced cardiotoxicity Established a model for studying chronic cardiotoxicity. researchgate.net

Analytical Methodologies for Doxorubicin Hydrochloride Research

Chromatographic Techniques

Chromatography, a powerful separation technique, is widely used for the analysis of Doxorubicin (B1662922) Hydrochloride. It allows for the separation of the parent drug from its metabolites and other interfering substances, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of Doxorubicin Hydrochloride due to its high resolution, sensitivity, and specificity. ijates.comrjptonline.orgmdpi.comsrce.hr Various HPLC methods have been developed and validated for its determination in bulk drugs, pharmaceutical dosage forms, and biological samples. ijates.comresearchgate.net

A typical HPLC system for this compound analysis consists of a reversed-phase column, such as a C18 column, and a mobile phase often comprising a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ijates.comrjptonline.org The pH of the mobile phase is a critical parameter that is often adjusted to optimize the separation. ijates.com

Fluorescence Detection for this compound Quantification

The intrinsic fluorescence of the Doxorubicin molecule makes fluorescence detection a highly sensitive and specific method for its quantification. mdpi.comnih.gov This technique is particularly advantageous when analyzing samples with low concentrations of the drug, such as in biological matrices. nih.govnih.gov

The method typically involves exciting the Doxorubicin molecule at a specific wavelength and measuring the emitted light at a longer wavelength. mdpi.comnih.gov Common excitation wavelengths used are around 470-480 nm, with emission wavelengths in the range of 550-590 nm. mdpi.comnih.govnih.gov The high sensitivity of this method allows for detection limits as low as a few nanograms per milliliter (ng/mL). nih.govnih.gov For instance, a validated HPLC method with fluorescence detection for doxorubicin in rat plasma reported a detection limit of 5 ng/mL. nih.govresearchgate.net Another study focused on determining doxorubicin concentration in cell culture media achieved a lower limit of detection of 1.5 ng/mL and a lower limit of quantification of 5 ng/mL. mdpi.com

Table 1: HPLC with Fluorescence Detection Parameters for this compound

ParameterValueReference
Excitation Wavelength470 - 480 nm mdpi.comnih.govnih.gov
Emission Wavelength550 - 590 nm mdpi.comnih.govnih.gov
Limit of Detection1.5 - 5 ng/mL mdpi.comnih.govresearchgate.net
Limit of Quantification5 - 12.5 ng/mL mdpi.comxjtu.edu.cn
UV Detection Methods

UV-Visible spectrophotometric detection is another common method used in HPLC for the quantification of this compound. ijates.comresearchgate.netresearchgate.netsums.ac.ir This method is based on the principle that Doxorubicin absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.net

The selection of the detection wavelength is crucial for sensitivity and selectivity. Doxorubicin exhibits a strong absorbance peak between approximately 430 nm and 550 nm, with a maximum absorbance at around 480 nm. researchgate.net However, other wavelengths such as 233 nm, 234 nm, and 254 nm have also been effectively used for quantification. ijates.comrjptonline.orgresearchgate.net The choice of wavelength can depend on the specific mobile phase composition and the presence of potential interfering substances. A simple, linear, rapid, precise, and stability-indicating RP-HPLC method was developed for the estimation of this compound in pure and pharmaceutical dosage forms using UV detection at 254 nm. ijates.com The linear range of detection for this method was found to be 40 to 140 μg/mL. ijates.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique offers high sensitivity and selectivity, making it a powerful tool for the analysis of this compound and its metabolites in complex biological matrices. nih.govakjournals.comekjcp.org

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and separated based on their mass-to-charge ratio (m/z). unimi.it This allows for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting compounds. unimi.it

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For even greater specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often employed. akjournals.comnih.govsysrevpharm.org In this technique, a specific parent ion of Doxorubicin is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. nih.govsysrevpharm.org This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of doxorubicin and its metabolites, such as doxorubicinol (B1670906). nih.govsysrevpharm.org These methods are capable of achieving very low limits of quantification, often in the sub-ng/mL range. nih.govnih.gov For example, a validated UHPLC-ESI-MS/MS method for the determination of doxorubicin and doxorubicinol in dried blood spots reported a lower limit of quantitation of 10 ng/mL for doxorubicin and 4 ng/mL for doxorubicinol. nih.gov Another study achieved a lower limit of quantification of 1 ng/mL for doxorubicin and 0.5 ng/mL for doxorubicinol in plasma. sysrevpharm.org

Table 2: LC-MS/MS Parameters for this compound Analysis

AnalyteParent Ion (m/z)Fragment Ion (m/z)Reference
Doxorubicin544.22397.06 nih.gov
Doxorubicin544.22361.05 sysrevpharm.org
Doxorubicinol546.22363.05 nih.govsysrevpharm.org

Spectroscopic Techniques

Spectroscopic techniques are valuable for the qualitative and quantitative analysis of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in bulk and pharmaceutical formulations. researchgate.netijpcbs.comnih.govmdpi.com The method relies on measuring the absorbance of a Doxorubicin solution at a specific wavelength. researchgate.net As mentioned earlier, Doxorubicin has a characteristic absorbance maximum at around 480 nm. researchgate.net A study developed a spectrophotometric method for quantifying doxorubicin HCl in formulation samples where the colored chromogen showed maximum absorption at 420nm and the absorbance-concentration plot was linear over the range of 5-60µg/ml. ijpcbs.com

Infrared (IR) spectroscopy can be used for the qualitative analysis of this compound by identifying its characteristic functional groups. ijsrem.comresearchgate.net The IR spectrum of Doxorubicin shows specific peaks corresponding to different vibrational modes of its chemical bonds, such as N-H, O-H, C-H, and C=O stretching. researchgate.net This technique is particularly useful for confirming the identity and purity of the drug substance. ijsrem.com

UV-Visible Spectroscopy

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of this compound. This method is based on the principle that the doxorubicin molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption is due to its complex chemical structure, which includes an anthracycline core with chromophoric groups.

Research has identified several characteristic absorption maxima (λmax) for this compound in various solvents and systems. In aqueous solutions, typical absorption bands are observed around 233 nm, 252 nm, and 288 nm, which are attributed to the aromatic ring and the daunosamine (B1196630) portion of the molecule. nih.gov Another significant absorption peak is found in the visible region, often cited around 480 nm to 496 nm. nih.gov

Different spectrophotometric methods have been developed for its assay in pharmaceutical formulations. One such method involves the formation of a colored complex with Bromo phenol (B47542) blue, which shows a maximum absorption at 420 nm and is linear over a concentration range of 5-60 µg/ml. ijpcbs.com Other methods utilize redox reactions. For instance, the oxidation of doxorubicin with Fe(III) produces Fe(II), which then forms a red complex with 1,10-ortho-phenanthroline, showing a λmax at 510 nm. doi.org Another approach involves the reduction of the Folin-Ciocalteu (F-C) reagent by the drug, resulting in an intense blue color with a λmax at 770 nm. doi.org These methods provide simple, economical, and accurate means for routine quality control analysis. ijpcbs.com

Table 1: UV-Visible Spectroscopy Parameters for this compound Analysis

Analytical Method Wavelength (λmax) Linear Range Reference
Direct Measurement 233 nm, 252 nm, 288 nm, 496 nm 0.2–48 µg/mL nih.gov
Complex with Bromo phenol blue 420 nm 5-60µg/ml ijpcbs.com
Oxidation with Fe(III) / 1,10-ortho-phenanthroline 510 nm Not Specified doi.org
Reduction of Folin-Ciocalteu (F-C) reagent 770 nm Not Specified doi.org
Reaction with periodate (B1199274) / phenylhydrazine (B124118) hydrochloride 510 nm Not Specified doi.org
Reaction with periodate / 3-methyl-2-benzothiazolinone hydrazone 620–670 nm Not Specified doi.org

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive method for the detection and quantification of this compound. The intrinsic fluorescence of the doxorubicin molecule, originating from its anthracycline chromophore, is a key feature exploited by this technique.

The fluorescence properties of doxorubicin are characterized by specific excitation and emission wavelengths. Generally, the maximum excitation (λex) is observed around 470-480 nm, with the corresponding maximum emission (λem) appearing in the range of 555 nm to 595 nm. nih.govnih.govresearchgate.net In aqueous solutions, the most intense emission peak is often centered at 590 nm. researchgate.net This emission is attributed to vibrational bands from the dihydroxyanthraquinone part of the molecule. researchgate.net

The sensitivity of fluorescence-based assays is a significant advantage, with detection limits reported to be less than 0.1 μM in buffers and cell lysates. nih.govrosj.org This high sensitivity makes it suitable for measuring doxorubicin concentrations in biological systems, including cell cultures and plasma samples. nih.govnih.gov For instance, a high-performance liquid chromatography (HPLC) method coupled with fluorescence detection has been successfully used for pharmacokinetic studies in rats. nih.gov Another spectrofluorimetric method is based on the quenching effect of doxorubicin on the fluorescence intensity of a terbium (Tb3+)–deferasirox (DFX) complex, with an excitation at 328 nm and emission at 545 nm. sid.ir

Table 2: Fluorescence Spectroscopy Parameters for this compound Analysis

Detection Method Excitation Wavelength (λex) Emission Wavelength (λem) Detection Limit Reference
Intrinsic Fluorescence 470 nm 560 nm < 0.1 μM nih.gov
Intrinsic Fluorescence 470 nm 555 nm 5 ng/mL nih.gov
Intrinsic Fluorescence (Aqueous) Not Specified 590 nm Not Specified researchgate.net
Quenching of Tb3+–DFX complex 328 nm 545 nm Not Specified sid.ir

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the identification and quantitative analysis of this compound. This technique probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. ijsrem.com

The IR spectrum of this compound displays several characteristic absorption bands corresponding to its molecular structure. Key vibrational frequencies include:

3300-3500 cm⁻¹: A broad band due to the stretching vibrations of N-H (amine) and O-H (hydroxyl) groups. researchgate.net

2923 cm⁻¹: Stretching vibration of aliphatic C-H bonds. researchgate.net

~1700 cm⁻¹: A strong absorption from the C=O (carbonyl) groups in the quinone and ketone moieties. researchgate.net

1000-1300 cm⁻¹: Associated with the C-O-C (ether) group. researchgate.net

Mid-IR spectroscopy has been developed into a fast and accurate method for quantifying this compound in bulk powder and pharmaceutical formulations. d-nb.infonih.gov The analysis can be performed using both transmittance and reflectance modes. ijsrem.comd-nb.info For quantitative analysis, the peak area of a specific band, such as the carbonyl band in the 1770–1680 cm⁻¹ region, is measured and plotted against concentration to generate a calibration curve. d-nb.info These methods have been validated according to International Council for Harmonisation (ICH) guidelines and have shown excellent repeatability and precision. d-nb.infonih.gov

Table 3: Key Infrared (IR) Spectroscopy Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment Reference
3300-3500 N-H and O-H stretching researchgate.net
2923 Aliphatic C-H stretching researchgate.net
~1700 C=O stretching (ketone, quinone) researchgate.net
1770-1680 Region for quantification d-nb.info
1000-1300 C-O-C (ether) stretching researchgate.net

Electrochemical Methods (Voltammetry)

Electrochemical techniques, particularly voltammetry, provide a sensitive and rapid approach for the determination of this compound. These methods are based on measuring the current that arises from the reduction or oxidation of the doxorubicin molecule at an electrode surface. The electrochemical activity is primarily associated with the quinone moiety in its anthraquinone (B42736) structure.

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used to investigate the electrochemical behavior of doxorubicin. nih.gov Studies have shown that the reduction of the quinone group is a pseudo-reversible process involving the transfer of protons and electrons. nih.govresearchgate.net The process is pH-dependent, with optimal conditions for analysis often found in acidic media, such as an acetate (B1210297) buffer of pH 3.5. nih.gov

For quantitative analysis, voltammetric methods like SWV and linear sweep voltammetry (LSV) are employed. nih.govnih.gov These techniques offer high sensitivity and can be used to determine doxorubicin concentrations in various samples. For example, a square wave voltammetry method demonstrated a linear response for doxorubicin in the concentration range of 5.0 x 10⁻⁷ M to 1.0 x 10⁻⁵ M, with a detection limit of 1.0 x 10⁻⁷ M. nih.gov The use of modified electrodes, such as those based on graphite, can enhance the analytical signal and allow for the simultaneous detection of doxorubicin with other compounds. nih.govresearchgate.net

Table 4: Electrochemical (Voltammetry) Parameters for this compound Analysis

Voltammetric Technique Key Parameters Linear Range Detection Limit (LOD) Reference
Square Wave Voltammetry (SWV) Acetate buffer (pH 3.5) 5.0 x 10⁻⁷ M - 1.0 x 10⁻⁵ M 1.0 x 10⁻⁷ M nih.gov
Linear Sweep Voltammetry (LSV) Graphite SPE, Acetate buffer (pH 3.23) 1–100 µg/mL Not Specified nih.gov
Cyclic Voltammetry (CV) Hepes buffer (pH 7.4) Not for quantification Not Applicable researchgate.net

Microvolume and High-Throughput Analytical Approaches

The evolution of drug discovery and development has necessitated analytical methods that can handle small sample volumes and large numbers of samples efficiently. Microvolume and high-throughput approaches are increasingly being applied to the analysis of this compound, particularly in pharmacokinetic studies and drug screening.

Microvolume analysis is crucial when dealing with limited sample quantities, such as blood from laboratory animals. Methods have been developed to quantify doxorubicin in plasma volumes as small as 30-60 µL. nih.govnih.gov One such method combines a simple one-step liquid-liquid extraction with a sensitive HPLC-fluorescence detection system, allowing for detailed pharmacokinetic profiling from a single small animal. nih.gov Another advanced technique utilizes ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous quantification of doxorubicin and its metabolite, doxorubicinol, from dried blood spots (DBS). nih.gov This DBS method requires only 30 µL of blood, offering a less invasive sampling procedure. nih.gov

High-throughput screening (HTS) has transformed cancer research by enabling the rapid evaluation of numerous compounds. Microplate-based assays are central to HTS, allowing for the simultaneous analysis of many samples. These assays can measure various biological activities and are read using microplate readers capable of detecting absorbance, fluorescence, or luminescence. While not exclusively for doxorubicin, these platforms are essential for screening its effects, often in combination with other agents, against cancer cell lines.

Pharmacogenomic and Biomarker Research in Doxorubicin Hydrochloride Response

Investigation of Genetic Polymorphisms Influencing Doxorubicin (B1662922) Hydrochloride Efficacy

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes involved in doxorubicin's mechanism of action, transport, and metabolism can significantly influence patient outcomes. nih.govresearchgate.net

Topoisomerase II alpha (TOP2A) is the primary molecular target of doxorubicin. nih.gov Variations in the TOP2A gene can alter the enzyme's expression or function, thereby affecting drug sensitivity. brieflands.com Studies have shown that the expression level of TOP2A is a major determinant of doxorubicin response. nih.govfrontiersin.org Suppression of TOP2A expression has been demonstrated to confer resistance to doxorubicin both in vitro and in vivo. nih.gov Furthermore, lymphomas that relapsed after doxorubicin therapy exhibited significantly reduced levels of TOP2A. frontiersin.org Amplification of the TOP2A gene has been proposed as a predictive biomarker for doxorubicin response, though some findings have been contradictory. nih.gov

Doxorubicin induces DNA damage, and the cell's capacity for DNA repair can impact its sensitivity to the drug. nih.gov Polymorphisms in DNA repair genes are therefore of significant interest.

MLH1 and MSH2 : These are mismatch repair (MMR) genes. frontiersin.org Loss of MMR function, through mutations in genes like MLH1 and MSH2, has been associated with resistance to doxorubicin. pharmgkb.org These genes are believed to be involved in the cytotoxic response following topoisomerase II-mediated DNA damage. pharmgkb.org

ERCC2 : The Excision Repair Cross-Complementation group 2 (ERCC2) gene is involved in the nucleotide excision repair (NER) pathway. frontiersin.org Polymorphisms in ERCC2 have been linked to altered responses to DNA-damaging agents. nih.gov For instance, the ERCC2 p.Lys751Gln polymorphism has been identified as an independent risk factor for a lack of response to FAC (5-fluorouracil, doxorubicin, cyclophosphamide) chemotherapy in breast cancer patients. nih.govoncotarget.com

The tumor suppressor gene TP53 plays a critical role in mediating the cellular response to DNA damage, including apoptosis. pharmgkb.org Mutations in TP53 can influence the efficacy of doxorubicin. Specifically, mutations affecting the L2/L3 domains of the p53 protein have been associated with resistance to doxorubicin monotherapy in breast cancer. aacrjournals.org While upregulation of TP53 is observed following anthracycline treatment, its precise role in doxorubicin-induced apoptosis remains a subject of some debate. pharmgkb.org A polymorphism at codon 72 of the TP53 gene, which results in either an arginine (R72) or a proline (P72) variant, has been shown to affect the apoptotic potential of the p53 protein. rr-research.no Studies in sarcoma patients suggested a trend towards longer time to progression after chemotherapy for those with the apoptosis-prone R72 variant. rr-research.no

Carbonyl reductase 3 (CBR3) is an enzyme involved in the metabolism of doxorubicin. tandfonline.com A common polymorphism in the CBR3 gene (rs1056892, also referred to as 11 G > A or V244M) has been associated with variability in doxorubicin's effects. tandfonline.compharaohacademy.com Studies in non-Hodgkin lymphoma patients showed that the GA genotype of CBR3 (rs8133052) was linked to a higher risk of acute cardiotoxicity and a reduced complete response to treatment. tandfonline.comfigshare.com This variant was also associated with higher peak plasma concentrations of doxorubicin. tandfonline.comfigshare.com In breast cancer patients, the AA genotype of CBR3 (rs1056892) was associated with cardiotoxicity. nih.gov

GenePolymorphismCancer TypeReported Impact on Doxorubicin Response
TOP2AGene Amplification/Expression LevelLymphoma, Breast CancerHigher expression associated with better response; suppression leads to resistance. nih.govnih.govfrontiersin.org
ERCC2p.Lys751GlnBreast CancerAssociated with lack of response to FAC chemotherapy. nih.govoncotarget.com
TP53Mutations in L2/L3 domainsBreast CancerAssociated with resistance to doxorubicin. aacrjournals.org
TP53Codon 72 (R72P)SarcomaR72 variant showed a tendency for better response to chemotherapy. rr-research.no
CBR3rs8133052 (GA genotype)Non-Hodgkin LymphomaReduced complete response and increased cardiotoxicity. tandfonline.comfigshare.com
CBR3rs1056892 (AA genotype)Breast CancerAssociated with cardiotoxicity. nih.gov

MicroRNA Profiling and Functional Studies in Doxorubicin Hydrochloride Response

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and are implicated in various cellular processes, including the response to chemotherapy. nih.govasco.org Research has shown that doxorubicin treatment alters the expression profiles of numerous miRNAs in cancer cells and cardiomyocytes. nih.govnih.govmdpi.com

In breast cancer cell lines, studies have identified sets of miRNAs that are differentially expressed following doxorubicin exposure. For example, one study found 13 common miRNAs were significantly affected by the treatment across three different breast cancer cell lines. asco.org These miRNAs are primarily involved in cellular processes like differentiation, apoptosis, and proliferation. asco.org Functional assays have demonstrated that specific miRNAs, such as miR-548c-3p, can influence cell viability in response to doxorubicin, suggesting a role in drug resistance. nih.gov

In the context of cardiotoxicity, high-throughput sequencing has revealed dynamic changes in miRNA expression in cardiomyocytes treated with doxorubicin. nih.govmdpi.com These altered miRNAs regulate pathways involved in apoptosis, cell proliferation, and oxidative stress. nih.gov For instance, exposure to doxorubicin can lead to the upregulation of miR-23a, which in turn activates p53 and can initiate cardiomyocyte death. mdpi.com

MicroRNAChange in Expression with DoxorubicinCellular ContextFunctional Implication
miR-548c-3pImplicated in responseBreast Cancer (MCF-7 cells)Affects cell viability, suggesting a role in resistance. nih.gov
let-7 familyDifferentially expressedCardiomyocytesInvolved in doxorubicin-induced cardiotoxicity pathways. nih.gov
miR-29b-3pDifferentially expressedCardiomyocytesInvolved in doxorubicin-induced cardiotoxicity pathways. nih.gov
miR-378-3/5pDifferentially expressedCardiomyocytesInvolved in doxorubicin-induced cardiotoxicity pathways. nih.gov
miR-23aUpregulatedCells (context of cardiotoxicity)Activates p53, contributing to cardiomyocyte death. mdpi.com

Identification and Validation of Predictive Biomarkers for this compound Efficacy and Resistance

A key goal of pharmacogenomic research is to identify and validate biomarkers that can predict a patient's response to doxorubicin, thereby enabling more personalized treatment strategies. nih.govwaocp.orgwaocp.org

Research has explored various potential biomarkers:

Gene Expression Profiles : Beyond single gene polymorphisms, broader gene expression signatures are being investigated. For instance, higher expression of the TWIST1 gene in primary breast tumors has been significantly correlated with resistance to doxorubicin. scispace.com This suggests that TWIST1 could serve as a predictive biomarker for doxorubicin chemoresistance in breast cancer. scispace.com

Drug Transporter Expression : The expression levels of drug transporters, such as those from the ATP-binding cassette (ABC) family, have been explored as potential biomarkers for predicting doxorubicin resistance. nih.govwaocp.org

Physiological Parameters : In a study on platinum-refractory/resistant ovarian cancer, the adipose tissue area, measured via computed tomography, was identified as a predictive biomarker for the efficacy of pegylated liposomal doxorubicin. nih.gov

Combination of Genetic Factors : Some studies suggest that multifactorial models incorporating several polymorphic variants may be more effective in predicting treatment response. For example, a study in breast cancer patients found that a combination of polymorphisms in ABCC2, ABCB1, and ERCC2 was associated with an increased risk of non-responsiveness to FAC chemotherapy. oncotarget.com

The identification of reliable predictive biomarkers is an ongoing area of research, with the ultimate aim of tailoring doxorubicin therapy to individual patient profiles to improve outcomes. nih.govwaocp.org

Research on Doxorubicin Hydrochloride Combination Strategies

Synergistic Interactions with Immunotherapeutic Agents

The combination of doxorubicin (B1662922) hydrochloride with immunotherapy represents a promising frontier in cancer treatment. nih.gov Doxorubicin has been shown to induce immunogenic cell death (ICD), a process that releases tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response. nih.govd-nb.info This immunomodulatory property makes it a suitable partner for various immunotherapeutic agents.

Research has demonstrated that combining doxorubicin with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, can lead to a more robust and durable antitumor clinical response. researchgate.net Doxorubicin can increase the expression of PD-L1 on cancer cells, making them more susceptible to blockade by these inhibitors. nih.govresearchgate.net Clinical trials are underway to evaluate the safety and efficacy of combining doxorubicin hydrochloride with pembrolizumab, a monoclonal antibody that targets the PD-1 receptor, for the treatment of advanced sarcomas. clinicaltrials.gov

Furthermore, combining doxorubicin with oncolytic peptides like LTX-315 has shown significant additive antitumoral effects in preclinical models of triple-negative breast cancer. nih.govd-nb.info LTX-315 promotes local necrosis and the release of DAMPs, which complements the ICD induced by doxorubicin, leading to enhanced T cell infiltration and a reshaped, more immune-active tumor microenvironment. nih.govd-nb.info Nanoparticle systems are also being developed to co-deliver doxorubicin and immune adjuvants, such as monophosphoryl lipid A (MPLA), to synergistically enhance anti-tumor immunity. frontiersin.org These nanoparticles can also incorporate targeting peptides to inhibit the PD-1/PD-L1 axis, further boosting the therapeutic effect. frontiersin.org

Table 1: Selected Studies on this compound and Immunotherapy Combinations

Immunotherapeutic Agent Cancer Model Key Findings Reference
Pembrolizumab (anti-PD-1) Advanced Soft Tissue Sarcoma Phase I/II clinical trial to assess safety and response rate. clinicaltrials.gov
Durvalumab (anti-PD-L1) Early Stage Triple-Negative Breast Cancer Combination with neoadjuvant chemotherapy showed improved event-free and overall survival. mdpi.com
LTX-315 (oncolytic peptide) Triple-Negative Breast Cancer (4T1 model) Strong additive antitumoral effect and induced complete regression in a majority of animals when combined with CAELYX® (pegylated liposomal doxorubicin). nih.gov
Monophosphoryl lipid A (MPLA) and PD-1/PD-L1 targeting peptide Osteosarcoma Co-delivery in a nanoparticle system designed to enhance anti-tumor immunity. frontiersin.org

Combinatorial Approaches with Photodynamic Therapy

Photodynamic therapy (PDT) is a minimally invasive treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. mdpi.com The combination of PDT with this compound has been shown to produce synergistic or additive cytotoxic effects in various cancer cell lines. mdpi.comnih.govresearchgate.netiiarjournals.org This combination, sometimes referred to as photochemotherapy, can be effective even against tumor cells that are resistant to conventional chemotherapy. mdpi.com

One of the key mechanisms behind this synergy is that low-dose PDT can enhance the permeability of tumor vasculature, leading to increased accumulation of macromolecular drug carriers like liposomal doxorubicin (Doxil) in the tumor. aacrjournals.org This enhanced delivery significantly potentiates the therapeutic effect without increasing systemic toxicity. aacrjournals.org Studies have shown that combining PDT with Doxil leads to long-term tumor control in a significant percentage of treated animals. aacrjournals.org

Furthermore, nanoparticle systems are being developed to co-deliver doxorubicin and photosensitizers like chlorin (B1196114) e6. thno.org Some of these nanoparticles are designed to generate oxygen within the tumor microenvironment, which is often hypoxic, thereby enhancing the efficacy of PDT. thno.org This approach, combined with the chemotherapeutic effect of doxorubicin, has demonstrated significantly improved antitumor outcomes in preclinical models. thno.org

Table 2: Research Highlights of this compound and PDT Combinations

Photosensitizer/System Cancer Model Key Findings Reference
HPPH (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a) Murine Colo 26 tumors Low-dose PDT enhanced the accumulation of Doxil in tumors, leading to significant tumor control. aacrjournals.org
Chlorin e6 (Ce6) Breast Cancer (MCF-7) Co-delivery with doxorubicin in oxygen-generating nanoparticles significantly improved combined chemotherapy-PDT efficacy. thno.org
Non-radioactive iodinated photosensitizer Lung Cancer (various patient-derived xenograft models) Combination with doxorubicin resulted in a significantly enhanced long-term tumor response. nih.gov
Rose Bengal Oral Cancer (Cal-27) Co-delivery with doxorubicin in nanoparticles showed better inhibition effects. researchgate.net

Integration with Genetic Modulation Strategies

The combination of this compound with gene therapy, a strategy known as chemovirotherapy or chemo-gene therapy, is being explored to enhance cancer treatment efficacy and reduce chemotherapy-related toxicity. nih.govnih.gov This approach often involves using viral or non-viral vectors to deliver therapeutic genes to cancer cells, which can then sensitize them to the effects of doxorubicin. nih.govnih.gov

One area of focus is the use of gene delivery to restore the function of tumor suppressor genes, such as p53, which are often mutated or inactivated in cancer. nih.gov Co-delivery of the p53 gene and doxorubicin has been shown to promote the inhibition of tumor growth and prolong survival in preclinical models of breast cancer and hepatocellular carcinoma. nih.govresearchgate.net The restoration of p53 function can make cancer cells more susceptible to apoptosis induced by doxorubicin. nih.gov

Another strategy involves the use of suicide gene therapy, where a viral vector delivers a gene (e.g., herpes simplex virus thymidine (B127349) kinase, HSVtk) that converts a non-toxic prodrug (e.g., ganciclovir, GCV) into a toxic substance within the cancer cells. nih.govmdpi.com Research has shown that pretreatment with doxorubicin can increase the efficiency of gene delivery by these vectors, leading to enhanced cancer cell killing when combined with the prodrug. nih.govmdpi.com Furthermore, combining doxorubicin with siRNA to silence genes involved in drug resistance or cell survival, such as FAK or PLK1, has shown promise in overcoming resistance and inhibiting tumor growth in models of colorectal and triple-negative breast cancer. frontiersin.orgmdpi.comfrontiersin.org

Table 3: Examples of Genetic Modulation Strategies Combined with this compound

Genetic Strategy Vector/Carrier Cancer Model Key Findings Reference
p53 gene therapy Chitosan-mediated double-walled microspheres Human hepatocellular carcinoma (HepG2) Combined delivery showed greater antiproliferative effects than either treatment alone. nih.gov
p53 gene therapy Polycationic brush Breast cancer (MCF-7) Co-delivery of doxorubicin and p53 gene resulted in enhanced cell growth inhibition. researchgate.net
HSVtk suicide gene therapy RGD4C/AAVP (phage vector) Glioma (9L) and Melanoma (M21) Doxorubicin treatment amplified the suicide gene killing of cancer cells. nih.govmdpi.com
FAK siRNA Lipopolyplex Colorectal Cancer Co-delivery of doxorubicin and FAK siRNA led to excellent cancer therapeutic efficacy. mdpi.com
PLK1 siRNA PAMAM dendrimer Triple-Negative Breast Cancer Combination of siRNA-PLK1 and doxorubicin significantly inhibited TNBC cell growth and metastasis. frontiersin.org

Exploration of Synergies with Natural Products

Natural products, particularly polysaccharides derived from marine organisms, are being investigated for their potential to synergize with this compound, offering a dual benefit of enhancing anticancer efficacy and potentially mitigating side effects. pjps.pkimrpress.comresearchgate.net

Fucoidan (B602826), a sulfated polysaccharide extracted from brown algae, has demonstrated significant synergistic effects when combined with doxorubicin. pjps.pkresearchgate.netcore.ac.uk Studies have shown that fucoidan can enhance the cytotoxic and apoptotic effects of doxorubicin in breast cancer and drug-resistant lung cancer cells. pjps.pkcore.ac.uk In drug-resistant lung cancer cells, the combination of fucoidan and doxorubicin was found to inhibit cell migration, reduce the expression of matrix metalloproteinase-9 (MMP-9), and inhibit autophagy-related proteins. pjps.pk In breast cancer models, fucoidan in combination with doxorubicin led to increased apoptosis and cell cycle arrest. core.ac.uk Furthermore, fucoidan has been used to coat doxorubicin-loaded nanoparticles, which can enhance the uptake of the drug by tumor cells and inhibit drug efflux in multidrug-resistant cells. researchgate.netmdpi.com

Another marine polysaccharide, Enteromorpha prolifera polysaccharide (EPP), has also been shown to work synergistically with this compound. imrpress.comresearchgate.net In non-small cell lung cancer cells (A549), the combination of EPP and doxorubicin significantly inhibited cell proliferation, increased apoptosis, and inhibited mitochondrial respiratory function. imrpress.comresearchgate.net These findings suggest that marine polysaccharides could serve as valuable adjuvants in doxorubicin-based chemotherapy. imrpress.comresearchgate.net

Table 4: Synergistic Effects of Marine Polysaccharides with this compound

Polysaccharide Source Cancer Model Key Synergistic Effects Reference
Fucoidan Brown Algae Drug-Resistant Lung Cancer (A549DoxR) Enhanced cytotoxicity, inhibited migration, increased apoptosis, inhibited MMP-9 and autophagy. pjps.pk
Fucoidan Brown Algae Breast Cancer (MCF-7) Increased cytotoxicity, induced apoptosis, and caused G1 phase cell cycle arrest. core.ac.uk
Fucoidan Lessonia trabeculata Breast Cancer (4T1 spheroids) Showed cytotoxic potency and immunomodulated the tumor microenvironment alone and in combination with doxorubicin. scielo.sa.cr
Enteromorpha prolifera polysaccharide (EPP) Enteromorpha prolifera Non-Small Cell Lung Cancer (A549) Inhibited proliferation, increased apoptosis, blocked cell cycle, and inhibited mitochondrial function. imrpress.comresearchgate.net

Co-delivery of this compound with Other Therapeutic Agents within Delivery Systems

The co-delivery of this compound with other chemotherapeutic agents within a single nanocarrier system is a rapidly advancing strategy in cancer therapy. tandfonline.comjst.go.jptandfonline.com This approach aims to achieve synergistic or additive effects by ensuring that the drugs reach the tumor site in a coordinated manner and at a specific ratio. tandfonline.comtandfonline.com These nano-drug co-delivery systems (NDCDS) can encapsulate drugs with different physicochemical properties, such as the hydrophilic this compound and a hydrophobic agent. tandfonline.comjst.go.jpnih.gov

A variety of nanocarriers, including liposomes, polymeric nanoparticles, and micelles, have been developed for this purpose. tandfonline.comjst.go.jpacs.org For instance, pH-responsive calcium orthophosphate@liposome (B1194612) nanoparticles have been designed for the co-delivery of this compound and paclitaxel, demonstrating excellent drug loading efficiencies and significant tumor growth inhibition in breast cancer models. acs.org Similarly, nanoparticles made from materials like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) have been used to co-encapsulate doxorubicin with drugs such as paclitaxel, vincristine, and ezetimibe, showing enhanced cytotoxicity compared to the administration of single drugs. tandfonline.comnih.govfrontiersin.org

Table 5: Examples of Co-delivery Systems for this compound and Other Agents

Co-delivered Agent Delivery System Cancer Model Key Findings Reference
Paclitaxel Calcium orthophosphate@liposomes Breast Cancer pH-responsive nanoparticles with high drug loading and 76% tumor growth inhibition. acs.org
Paclitaxel PEG-PLGA nanoparticles Non-Small Cell Lung Cancer Co-delivery increased the effectiveness compared to the combination of free drugs. frontiersin.org
Hydroxychloroquine Chitosan (B1678972)/alginate nanoparticles Breast Cancer (MCF-7, MDA-MB-231) Co-delivery system blocked autophagy and enhanced the cytotoxic effect of doxorubicin. frontiersin.org
Ezetimibe PCL-based nanoparticles Prostate Cancer (PC3) Co-delivery showed higher cytotoxicity than single-drug loaded nanoparticles, confirming a synergistic effect. nih.gov
Melittin Citric acid-functionalized magnetic nanoparticles Breast Cancer (MCF-7) pH-dependent release with a synergistic effect in suppressing cancer cell growth. tandfonline.com

Future Directions and Emerging Research Paradigms in Doxorubicin Hydrochloride Studies

Elucidation of Novel Molecular Targets for Doxorubicin (B1662922) Hydrochloride Sensitization

Overcoming doxorubicin resistance is a critical goal in oncology research. The identification of novel molecular targets that can sensitize cancer cells to doxorubicin is a key strategy. Research has uncovered several proteins and pathways that, when modulated, can enhance the cytotoxic effects of doxorubicin.

One area of focus is the ubiquitin-proteasome pathway. Studies have shown that alterations in the expression levels of proteins within this pathway are observed in doxorubicin-resistant cells. acs.org Similarly, proteins involved in cell redox homeostasis and apoptosis inhibition, such as thioredoxin and metallothionein, have been identified as potential targets. acs.orgnih.gov For instance, the 60S ribosomal export protein NMD3 and the 4F2 cell-surface antigen heavy chain (SLC3A2) have emerged as promising differentially expressed targets in doxorubicin-resistant breast cancer cells. nih.gov

In doxorubicin-resistant lung adenocarcinoma cells, proteomics analysis has identified the upregulation of proteins involved in metabolic pathways, cellular senescence, the cell cycle, and p53 signaling. tandfonline.com Key proteins in these pathways, such as CDK1, AKT2, SRC, STAT1, HDAC1, and others, represent a network of potential therapeutic targets to mitigate doxorubicin resistance. tandfonline.com Furthermore, in ovarian cancer, quantitative proteomics has pointed to mitochondria as a therapeutic target, with proteins like TOP1MT, involved in mitochondrial DNA repair, being implicated in doxorubicin resistance. thno.org

Table 1: Potential Molecular Targets for Doxorubicin Sensitization

Target Protein/Pathway Cancer Type Implication in Doxorubicin Resistance
Ubiquitin-Proteasome Pathway Proteins Breast Cancer Altered expression levels in resistant cells. acs.org
Thioredoxin Breast Cancer Involved in cell redox homeostasis and resistance. acs.org
Metallothionein Breast Cancer Contributes to resistance. acs.org
NMD3 Breast Cancer Differentially expressed in resistant cells. nih.gov
SLC3A2 Breast Cancer Identified as a promising target in resistant cells. nih.gov
CDK1, AKT2, SRC, STAT1, HDAC1 Lung Adenocarcinoma Upregulated in resistant cells. tandfonline.com
TOP1MT Ovarian Cancer A mitochondrial protein involved in DNA repair and resistance. thno.org

Development of Advanced "Smart" or Multi-Responsive Drug Delivery Systems

To improve the therapeutic index of doxorubicin, researchers are developing "smart" or multi-responsive drug delivery systems. These systems are designed to release the drug in response to specific internal or external stimuli, thereby concentrating the therapeutic effect at the tumor site and minimizing systemic exposure. mdpi.comnih.gov

Internal stimuli inherent to the tumor microenvironment, such as acidic pH, redox potential, and specific enzyme concentrations, are commonly exploited. mdpi.comnih.gov For example, pH-sensitive nanoparticles have been designed to remain stable in the bloodstream (pH 7.4) but release their doxorubicin payload in the acidic environment of tumors. mdpi.comatomfair.com Preclinical studies have shown that such systems can achieve significantly higher tumor accumulation of doxorubicin compared to non-responsive nanoparticles. atomfair.com Redox-responsive systems often utilize disulfide bonds that are cleaved in the presence of high intracellular concentrations of glutathione (B108866) (GSH), a characteristic of many cancer cells. mdpi.comnih.gov

External stimuli, including magnetic fields, temperature, ultrasound, and light, offer another level of control over drug release. mdpi.comnih.gov Thermo-sensitive liposomes, for instance, can be triggered to release doxorubicin when the tumor is locally heated. atomfair.com Magnetic nanoparticles loaded with doxorubicin can be guided to the tumor site by an external magnetic field and can also be used to induce hyperthermia to trigger drug release. nih.govnih.gov

Multi-responsive systems, which react to two or more stimuli, are also being developed to enhance specificity and efficacy. nih.gov An example is a nanoplatform that combines photothermal conversion with pH, redox, and NIR sensitivity for doxorubicin release. nih.gov Another system uses a peptide micelle that responds to both the pH and redox conditions of the tumor microenvironment to deliver doxorubicin and an immune adjuvant. nih.gov

Table 2: Examples of "Smart" Doxorubicin Delivery Systems

Stimulus Delivery System Type Mechanism of Action
pH Polymeric nanoparticles, micelles, liposomes Exploits the acidic tumor microenvironment to trigger drug release. mdpi.comatomfair.com
Redox (GSH) Nanocomposites with disulfide linkages High intracellular glutathione levels in cancer cells cleave bonds to release doxorubicin. mdpi.comnih.gov
Enzymes Protease-activated core-shell nanoparticles Overexpressed proteases in the tumor microenvironment activate the drug delivery platform. mdpi.com
Magnetic Field Iron oxide nanoparticles External magnetic field guides nanoparticles to the tumor and can induce hyperthermia for release. nih.govnih.gov
Temperature Thermo-sensitive liposomes Localized heating of the tumor triggers a phase transition in the liposome (B1194612), releasing the drug. atomfair.com
Multiple (pH/Redox/NIR) Polydopamine-coated nanoparticles Combination of stimuli enhances the precision of drug release at the tumor site. nih.gov

Integration of Omics Technologies in Doxorubicin Hydrochloride Research

Omics technologies, including genomics, proteomics, and metabolomics, are providing unprecedented insights into the mechanisms of doxorubicin action, resistance, and toxicity. frontiersin.org

Genomics: Pharmacogenomic studies have identified genetic variants associated with an increased risk of doxorubicin-induced cardiotoxicity. For example, a single-letter mutation in the RARG gene has been linked to a higher risk of heart damage. hee.nhs.ukfrontiersin.org Variants in the SLC28A3 gene, which codes for a protein that transports doxorubicin into cells, have also been associated with cardiotoxicity. hee.nhs.ukahajournals.org This knowledge is paving the way for personalized medicine approaches where patients could be screened for these variants to predict their risk.

Proteomics: Comparative proteomic studies have been instrumental in identifying proteins and pathways altered in doxorubicin-resistant cancer cells. acs.orgnih.gov By comparing the proteomes of sensitive and resistant cells, researchers have identified numerous differentially expressed proteins involved in processes like drug metabolism, DNA repair, and apoptosis. acs.orgnih.govnih.gov For example, a study on MCF-7 breast cancer cells identified alterations in proteins related to the 'apoptotic signaling pathway' and 'cell redox homeostasis' during the development of resistance. nih.gov

Metabolomics: Metabolomic analyses are revealing how doxorubicin treatment alters the metabolic landscape of cancer cells and how this relates to drug sensitivity and resistance. unipd.itdntb.gov.ua Studies have shown that doxorubicin can significantly affect amino acid, fatty acid, and polyamine metabolism. unipd.it In drug-resistant triple-negative breast cancer cells, pathways such as arginine and proline metabolism, glutathione metabolism, and beta-alanine (B559535) metabolism were found to be significantly perturbed. researchgate.net These metabolic signatures could potentially be used as biomarkers to predict treatment response. frontiersin.orgnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Resistance Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to analyze complex biological data and to build predictive models for doxorubicin response.

Machine learning algorithms are being used to predict the resistance of cancer patients to doxorubicin based on their molecular profiles. nih.gov For instance, one study systematically evaluated 16 machine learning algorithms and 8 molecular profiles and found that a model based on microRNA profiles could predict doxorubicin response in breast cancer patients. nih.govresearchgate.net These models have the potential to guide treatment decisions and improve patient outcomes.

AI is also being employed to predict doxorubicin-induced cardiotoxicity. By analyzing clinical data and routine blood biomarkers, machine learning models have been developed to identify patients at high risk of developing heart problems following doxorubicin treatment. nih.gov In one study, a model integrating C-Reactive protein, cholesterol levels, and other markers achieved high sensitivity and specificity in predicting cardiotoxicity. nih.gov Furthermore, ML algorithms have been applied to echocardiographic images to identify features that are predictive of a decline in left ventricular ejection fraction in patients receiving doxorubicin. researchgate.net

Investigation of this compound's Impact on the Tumor Microenvironment

The tumor microenvironment (TME) plays a crucial role in tumor progression and response to therapy. Research is increasingly focusing on how doxorubicin affects the various components of the TME, including cancer-associated fibroblasts (CAFs), the extracellular matrix (ECM), and immune cells.

Cancer-Associated Fibroblasts (CAFs): CAFs can contribute to doxorubicin resistance. nih.gov Studies have shown that senescent fibroblasts, induced by doxorubicin, can secrete factors that promote tumor growth and therapeutic resistance. ox.ac.uk Conversely, doxorubicin delivered via exosomes has been shown to inhibit the growth of CAFs, suggesting a potential strategy to overcome this resistance mechanism. nih.govresearchgate.net

Extracellular Matrix (ECM): The ECM can act as a physical barrier to drug delivery and can also mediate drug resistance through cell-ECM interactions. mdpi.comresearchgate.net Type I collagen, a major component of the ECM, has been shown to protect tumor cells from the antimigratory effects of doxorubicin. nih.gov It can also impede the diffusion of doxorubicin, leading to decreased cellular uptake. mdpi.com In osteosarcoma cells, the ECM has been found to induce doxorubicin resistance by suppressing the function of the p53 tumor suppressor protein. tandfonline.com

Immune Cells: Doxorubicin can modulate the immune landscape of the TME. It can promote the infiltration of CD8+ T cells and natural killer (NK) cells into tumors and enhance the maturation of antigen-presenting cells, thereby creating a more immune-reactive environment. nih.gov However, doxorubicin can also have immunosuppressive effects. For example, it has been shown to upregulate complement factors in fibroblasts, creating an immunosuppressive microenvironment that could promote metastasis. researchgate.net In some contexts, doxorubicin treatment has been observed to paradoxically ameliorate tumor-induced inflammation. mdpi.combohrium.com Understanding these complex interactions is crucial for developing effective chemo-immunotherapy combinations.

Q & A

Q. What is the primary mechanism of action of doxorubicin hydrochloride in cancer cells, and how can this be experimentally validated?

this compound inhibits topoisomerase II by stabilizing DNA-topoisomerase II complexes, leading to double-strand DNA breaks and apoptosis. To validate this, researchers can perform in vitro enzyme inhibition assays using purified topoisomerase II and plasmid DNA. The cleavage complexes can be quantified via gel electrophoresis, and IC50 values determined (e.g., 2.67 μM for topoisomerase II inhibition) .

Q. What concentrations of this compound are typically used for in vitro cytotoxicity studies in cancer cell lines?

Concentration ranges depend on cell type and exposure duration. For HeLa cells, studies use 100–250 nM for short-term DNA damage assays (e.g., γ-H2AX foci detection) or 0.01–1.0 µg/mL (~17–1700 nM) for viability assays (MTT or colony formation). Dose-response curves should be generated to establish IC50 values .

Q. How can researchers quantify this compound in biological samples (e.g., plasma)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multi-reaction monitoring (MRM) is a gold standard. Key parameters include:

  • Ion transitions : m/z 544.2 → 397.3 (doxorubicin) and m/z 528.1 → 321.0 (daunorubicin internal standard).
  • Chromatographic conditions : ESI+ mode, C18 column, and mobile phase optimization for peak resolution .

Advanced Research Questions

Q. How do experimental conditions (pH, temperature) influence the stability of this compound in aqueous solutions?

A factorial design study (2⁴×3) identified temperature, pH, and media as critical factors. Stability is maximized at low temperature (4°C), low pH (3.5–5.0), and non-aqueous media. For example, degradation follows first-order kinetics, with ANOVA confirming significant interactions (e.g., temperature × pH). Researchers should pre-test stability under their specific conditions using UV-Vis or HPLC .

Q. What methodologies are recommended for investigating doxorubicin-induced cardiotoxicity in animal models?

  • Dosing : A single intravenous dose of 15 mg/kg in rats (based on body surface area scaling from human doses).
  • Monitoring : Survival studies, echocardiography for cardiac function, and histopathology for myocardial damage.
  • Controls : Co-administration of cardioprotective agents (e.g., omega-7) to assess mitigation .

Q. How can nanotechnology improve targeted delivery of this compound to reduce off-target toxicity?

  • Nanocarriers : Graphene oxide (GO) or metal-organic frameworks (ZIF-8) enable pH-dependent drug release. For example, GO achieves a loading capacity of 2.35 mg/mg via π-π stacking and hydrogen bonding.
  • Functionalization : PEG-FA (polyethylene glycol-folate) enhances tumor targeting and circulation time. Validate efficacy using fluorescence imaging and tumor growth inhibition assays .

Q. How should researchers address contradictory data in doxorubicin studies (e.g., varying IC50 values across cell lines)?

  • Standardization : Use USP reference standards (e.g., USP this compound RS) for assay consistency.
  • Meta-analysis : Compare experimental variables (cell passage number, serum concentration, exposure time) across studies. For example, discrepancies in AMPK inhibition may arise from differences in basal phosphorylation states .

Q. What analytical methods ensure the quality and purity of this compound formulations?

  • Chromatographic purity : USP monographs specify HPLC conditions (C18 column, 254 nm detection) with resolution ≥2.0 between doxorubicin and degradation products (e.g., doxorubicinone).
  • Impurity limits : Total impurities ≤2.0%, with specific thresholds for known derivatives (e.g., daunorubicin ≤0.5%) .

Methodological Considerations

Q. How to design a pharmacokinetic study for this compound in preclinical models?

  • Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.
  • Data analysis : Use non-compartmental models to calculate AUC, Cmax, and t1/2. LC-MS/MS provides sensitivity down to 1 ng/mL .

Q. What strategies mitigate multidrug resistance (MDR) in doxorubicin-treated cancer cells?

  • Co-delivery systems : Encapsulate doxorubicin with verapamil (P-glycoprotein inhibitor) in ZIF-8 nanoparticles.
  • In vitro validation: Measure intracellular drug accumulation via fluorescence and assess IC50 shifts in resistant cell lines (e.g., MCF-7/ADR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.